4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
Description
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Properties
IUPAC Name |
4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-11-9-8(1)10(13-7-12-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZHSRKWYDANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431171 | |
| Record name | 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90870-83-0 | |
| Record name | 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of biologically active compounds, including kinase inhibitors. This document details a robust synthetic protocol, expected analytical data, and explores the potential modulation of the Leucine-rich repeat kinase 2 (LRRK2) signaling pathway, a key target in neurodegenerative diseases such as Parkinson's disease.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a fundamental building block in the development of therapeutic agents. Its derivatives have shown a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The introduction of a morpholine moiety at the 4-position of this scaffold is anticipated to enhance solubility and pharmacokinetic properties, making it an attractive candidate for drug discovery programs. This guide outlines a straightforward and efficient synthesis of this compound and provides the necessary analytical framework for its characterization. Furthermore, we delve into its potential role as a modulator of the LRRK2 signaling pathway, a critical area of research in neurodegenerative disorders.[1][2]
Synthesis of this compound
The synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This common and effective method involves the displacement of a halogen atom on the pyrimidine ring with an amine. In this case, the readily available starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is reacted with morpholine to yield the desired product.[3][4][5]
Experimental Protocol
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a solid.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The structural confirmation of the synthesized this compound is based on standard analytical techniques. Below are the expected and hypothetical characterization data based on closely related structures.[6]
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂N₄O |
| Molecular Weight | 204.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 200 - 210 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | See Table 3.2 |
| ¹³C NMR (101 MHz, DMSO-d₆) | See Table 3.3 |
| Mass Spectrometry (ESI) | m/z: 205.1084 [M+H]⁺ |
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.6 | br s | 1H | N-H (pyrrolo) |
| ~8.1 | s | 1H | H-2 (pyrimidine) |
| ~7.1 | d, J=3.6 Hz | 1H | H-6 (pyrrolo) |
| ~6.6 | d, J=3.6 Hz | 1H | H-5 (pyrrolo) |
| ~3.8 | t, J=4.8 Hz | 4H | -CH₂-N- (morpholine) |
| ~3.6 | t, J=4.8 Hz | 4H | -CH₂-O- (morpholine) |
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~157.5 | C-4 (pyrimidine) |
| ~152.0 | C-7a (pyrrolo[2,3-d]pyrimidine) |
| ~151.5 | C-2 (pyrimidine) |
| ~121.0 | C-6 (pyrrolo) |
| ~102.5 | C-4a (pyrrolo[2,3-d]pyrimidine) |
| ~99.0 | C-5 (pyrrolo) |
| ~66.5 | -CH₂-O- (morpholine) |
| ~45.0 | -CH₂-N- (morpholine) |
Biological Context: LRRK2 Signaling Pathway
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of various protein kinases. Notably, compounds with a similar core structure have demonstrated significant inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2).[7] LRRK2 is a large, multi-domain protein, and mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease.[2][8] The kinase activity of LRRK2 is implicated in several cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[7][9] Inhibition of LRRK2 kinase activity is therefore a promising therapeutic strategy for Parkinson's disease and other neurodegenerative disorders.
LRRK2 Signaling Pathway Diagram
Caption: Potential inhibition of the LRRK2 signaling pathway.
Conclusion
This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The straightforward synthetic route and the privileged nature of the 7H-pyrrolo[2,3-d]pyrimidine scaffold make this compound an accessible and promising candidate for further investigation. The potential for this molecule to inhibit LRRK2 kinase activity highlights its relevance for research in neurodegenerative diseases, particularly Parkinson's disease. The data and protocols presented herein are intended to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of leucine-rich repeat kinase 2 (LRRK2) in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
In-Depth Technical Guide on the Biological Activity of Novel 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biological activities of novel 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine derivatives and related compounds. The pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a key pharmacophore in the development of ATP-competitive kinase inhibitors.[1] The addition of a morpholine group can enhance the pharmacokinetic properties of these molecules.[2] This document details their kinase inhibitory and cytotoxic effects, presents relevant experimental protocols, and illustrates the key signaling pathways involved.
Quantitative Data Summary
The biological evaluation of these compounds has generated significant quantitative data, primarily focusing on their potency as kinase inhibitors and their efficacy in killing cancer cells.
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrrolo[2,3-d]pyrimidine derivatives against a panel of protein kinases implicated in cancer.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source(s) |
| 5k | EGFR | 79 | Sunitinib | 93 | [3] |
| Her2 | 40 | Staurosporine | 38 | [3] | |
| VEGFR2 | 136 | Sunitinib | 261 | [3] | |
| CDK2 | 204 | Sunitinib | Not Specified | [3] | |
| FN-1501 (50) | FLT3 | Nanomolar range | Not Specified | Not Specified | [4] |
| CDK2 | Nanomolar range | Not Specified | Not Specified | [4] | |
| CDK4 | Nanomolar range | Not Specified | Not Specified | [4] | |
| CDK6 | Nanomolar range | Not Specified | Not Specified | [4] | |
| 7e | mTOR | 800 | BMCL-200908069-1 | 1370 | [5] |
| 12i | EGFR (T790M mutant) | 0.21 | Not Specified | Not Specified | [6] |
| EGFR (wild-type) | 22 | Not Specified | Not Specified | [6] | |
| Compound 59 | RET | Low nanomolar | Not Specified | Not Specified | [7] |
| Compound 13i | CK1δ | Strong Inhibition | Not Specified | Not Specified | [8] |
Table 2: In Vitro Cytotoxic Activity
The cytotoxic effects of these derivatives against various human cancer cell lines are presented below, with IC50 values indicating the concentration required to kill 50% of the cells.
| Compound(s) | Cell Line | IC50 (µM) | Source(s) |
| 5e, 5h, 5k, 5l | Various cancer cell lines | 29 - 59 | [3][9] |
| 8d | A549 (Lung Cancer) | 6.02 ± 1.22 | [10] |
| PC-3 (Prostate Cancer) | 8.91 ± 0.72 | [10] | |
| MCF-7 (Breast Cancer) | 8.39 ± 1.91 | [10] | |
| HepG2 (Liver Cancer) | 10.27 ± 0.94 | [10] | |
| 7e | H460 (Lung Cancer) | 7.43 ± 1.45 | [5] |
| PC-3 (Prostate Cancer) | 11.90 ± 0.94 | [5] | |
| FN-1501 (50) | MV4-11 (Leukemia) | 0.008 | [4] |
| 8f | HT-29 (Colon Cancer) | 4.55 ± 0.23 | [11] |
| 8g | HT-29 (Colon Cancer) | 4.01 ± 0.20 | [11] |
| 12i | HCC827 (Lung, EGFR mutant) | 0.046 | [6] |
Experimental Protocols
The following section provides detailed methodologies for the key experiments used to evaluate the biological activity of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.[12]
Principle: The assay quantifies the amount of ATP consumed during a kinase reaction. A decrease in ATP consumption, resulting in a higher luminescent signal, corresponds to greater kinase inhibition.[12]
Materials:
-
Purified recombinant kinase enzyme (e.g., JAK2)[12]
-
Specific peptide substrate for the kinase[12]
-
ATP and kinase assay buffer[12]
-
Test compounds serially diluted in DMSO[12]
-
384-well assay plates[12]
-
Luminescent ATP detection reagent (e.g., ADP-Glo™)[13]
-
Plate reader for luminescence detection[12]
Procedure:
-
Compound Plating: Add 1 µL of serially diluted compounds, a DMSO-only vehicle control, and a positive control inhibitor to the wells of a 384-well plate.[12]
-
Kinase Reaction Preparation: Prepare a master mix containing the kinase enzyme and its substrate in the assay buffer.[12]
-
Reaction Initiation: Dispense the kinase reaction mixture into each well, followed by the addition of ATP to start the reaction.[13] A "no kinase" control should be included for 100% inhibition reference.[12]
-
Incubation: Gently mix the plate and incubate at room temperature for 60-120 minutes.[12][13]
-
Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add a kinase detection reagent to convert the generated ADP back to ATP, which then produces a luminescent signal.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[12]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a dose-response curve.[13]
In Vitro Cytotoxicity (MTT) Assay
This cell-based assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.[10][14]
Principle: The assay measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)[14]
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cells into 96-well plates and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds and incubate for 72 hours.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the culture medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader.
-
IC50 Determination: Calculate the cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.
Visualizations of Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival and is frequently hyperactivated in cancer.[10] Certain thiopyrano[4,3-d]pyrimidine derivatives have been shown to inhibit this pathway.[5][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-morpholinopyrimidine derivatives.
General Experimental Workflow for Inhibitor Evaluation
The discovery and characterization of novel kinase inhibitors typically follow a structured workflow.
Caption: A typical workflow for the discovery and evaluation of kinase inhibitors.
Apoptosis Induction by Pyrrolo[2,3-d]pyrimidine Derivatives
Certain derivatives, such as compound 5k, have been shown to induce programmed cell death (apoptosis) by modulating the expression of key regulatory proteins.[3][9]
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and its Analogs in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of the cytotoxic effects of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and structurally related compounds on various cancer cell lines. This document details experimental protocols for key cytotoxicity and apoptosis assays, presents available quantitative data in a structured format, and illustrates the underlying cellular mechanisms and experimental workflows through detailed diagrams.
Introduction to Pyrrolo[2,3-d]pyrimidines in Oncology
The pyrrolo[2,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, often referred to as 7-deazapurine. This core structure is present in a variety of biologically active molecules, including several approved anticancer drugs.[1][2] Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Compounds based on the pyrrolo[2,3-d]pyrimidine core have shown promise in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cells.[4][5]
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various pyrrolo[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Disclaimer: The following data is for structurally related pyrrolo[2,3-d]pyrimidine derivatives and not for this compound itself. This information is provided for illustrative purposes to demonstrate the potential cytotoxic profile of this class of compounds.
Table 1: Cytotoxic Activity (IC50, µM) of Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' [1][4]
| Compound | MCF-7 (Breast) | HepG2 (Liver) | MDA-MB-231 (Breast) | HeLa (Cervical) |
| 5e | >100 | 45.16 ± 2.1 | 58.61 ± 3.4 | >100 |
| 5h | 33.18 ± 1.9 | 42.13 ± 2.5 | 44.18 ± 2.8 | 49.21 ± 3.1 |
| 5k | 29.14 ± 1.5 | 31.17 ± 1.8 | 35.16 ± 2.2 | 38.15 ± 2.5 |
| 5l | >100 | 51.22 ± 2.9 | >100 | >100 |
| Sunitinib | 8.13 ± 0.5 | 6.21 ± 0.4 | 9.14 ± 0.6 | 7.18 ± 0.5 |
Table 2: Cytotoxic Activity (IC50, µM) of Tricyclic Pyrrolo[2,3-d]pyrimidines [2]
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HT-29 (Colon) |
| 8a | >50 | >50 | 19.22 ± 0.96 |
| 8f | >50 | >50 | 4.55 ± 0.23 |
| 8g | >50 | >50 | 4.01 ± 0.20 |
| 10a | >50 | 31.55 ± 1.58 | >50 |
| 10b | 42.33 ± 2.12 | >50 | >50 |
| Doxorubicin | 0.89 ± 0.04 | 1.02 ± 0.05 | 1.21 ± 0.06 |
Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to evaluate the cytotoxicity and mechanism of action of anticancer compounds.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[8]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
3.1.2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric test based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of cell mass.[10][11]
-
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)[12]
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[10]
-
Washing solution, 1% (v/v) acetic acid[12]
-
Solubilization solution, 10 mM Tris base solution (pH 10.5)[12]
-
Microplate reader
-
-
Procedure:
-
Plate and treat cells as described in the MTT assay protocol.
-
After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[12]
-
Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[10][12] Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[12]
-
Measure the absorbance at 510 nm using a microplate reader.[13]
-
Calculate cell viability and IC50 values as in the MTT assay.
-
Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[14][15]
3.2.1. Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Materials:
-
Cancer cell lines
-
6-well plates or culture tubes
-
Test compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence signals.
-
3.2.2. Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[17] Assays are available to measure the activity of specific caspases, such as the key executioner caspases-3 and -7.[18]
-
Materials:
-
Cancer cell lines
-
White-walled 96-well plates (for luminescent assays)
-
Test compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
-
-
Procedure:
-
Plate cells in a white-walled 96-well plate and treat with the test compound. Include a vehicle control and a positive control for apoptosis induction.
-
After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by pyrrolo[2,3-d]pyrimidine derivatives and the general workflow of in vitro cytotoxicity screening.
Signaling Pathways
Experimental Workflows
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold represents a promising framework for the development of novel anticancer agents, primarily through the inhibition of key protein kinases and the induction of apoptosis. While direct cytotoxic data for this compound is not currently in the public domain, the information on related analogs suggests that this class of compounds warrants further investigation. The standardized protocols and workflows provided in this guide offer a robust framework for the systematic in vitro evaluation of this and other potential drug candidates, enabling researchers to elucidate their cytotoxic potential and mechanisms of action in various cancer cell lines.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. pharmatest.com [pharmatest.com]
The Pivotal Role of the Morpholine Moiety in Pyrrolopyrimidine-Based Kinase Inhibition: A Structural-Activity Relationship Deep Dive
For Immediate Release
In the landscape of targeted cancer therapy, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. The strategic introduction of a morpholine ring at the C4 position of this heterocyclic system has proven to be a critical design element, significantly influencing potency, selectivity, and pharmacokinetic properties. This technical guide delves into the intricate structure-activity relationships (SAR) of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine analogs, offering a comprehensive analysis for researchers and drug development professionals. These compounds have shown significant promise in targeting key signaling pathways, including the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways, which are frequently dysregulated in various cancers and autoimmune diseases.[1][2]
The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, a deazapurine analog, serves as an excellent ATP-mimetic scaffold, capable of forming crucial hydrogen bond interactions within the hinge region of kinase active sites.[3][4] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the pyrrole nitrogen at position 7, act as key hydrogen bond donors and acceptors. This fundamental binding mode provides a solid anchor for the inhibitor, allowing for the exploration of various substituents at other positions to achieve desired activity and selectivity profiles.
The Morpholine Advantage at the C4-Position
The introduction of a morpholine ring at the C4-position of the pyrrolopyrimidine core is a recurring motif in the design of potent kinase inhibitors. This particular substitution offers several advantages:
-
Enhanced Solubility and Physicochemical Properties: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility and overall physicochemical properties, which are crucial for drug development.
-
Vectorial Exit and Selectivity: The morpholine group often serves as a solvent-exposed moiety, providing a vector for further substitutions to enhance potency and achieve selectivity against different kinases.
-
Favorable Conformation: The chair conformation of the morpholine ring can position substituents in optimal orientations to interact with specific amino acid residues in the kinase active site.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the this compound scaffold have yielded a wealth of SAR data. The following sections summarize the key findings, with quantitative data presented in the subsequent tables.
Modifications on the Pyrrolopyrimidine Core
Substitutions on the pyrrole ring (positions 5 and 6) and the pyrimidine ring (position 2) have a profound impact on kinase inhibitory activity.
-
Position 5: Introduction of small alkyl or halogen groups at this position can modulate potency. For instance, in a series of focal adhesion kinase (FAK) inhibitors, a dimethylphosphine oxide moiety at C5 resulted in potent enzymatic inhibition.[5]
-
Position 6: This position is often a key site for introducing larger aryl or heteroaryl groups to explore interactions with the ribose-binding pocket or other regions of the ATP-binding site. In several studies, substituted phenyl rings at C6 have led to potent multi-targeted kinase inhibitors.[6] The nature and position of substituents on this aryl ring are critical for achieving selectivity. For example, in a series of CSF1R inhibitors, various 6-aryl groups were evaluated, with most compounds showing high potency.[7]
-
Position 2: The presence of an amino group at the C2 position can provide an additional hydrogen bonding interaction with the hinge region of many kinases, significantly enhancing potency.[6] Further substitution on this amino group can be used to fine-tune selectivity.
Modifications on the Morpholine Ring
While the core morpholine structure is often retained, substitutions on this ring can also influence activity. However, this aspect is less explored in the available literature compared to modifications on the pyrrolopyrimidine core.
Quantitative SAR Data
The following tables summarize the in vitro inhibitory activities of representative this compound analogs and related compounds against various kinases.
Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Cell Line (Antiproliferative IC50) |
| 23a | JAK1 | 72 | - | - | - |
| 7 | EGFR | - | Erlotinib | 55 | HepG2 (8.39 µM) |
| 7 | Her2 | - | Staurosporine | 38 | MCF-7 (9.08 µM) |
| 7 | VEGFR2 | - | Sunitinib | 261 | MDA-MB-231 (5.28 µM) |
| 7 | CDK2 | - | - | - | HeLa (6.37 µM) |
| 5k | EGFR | 79 | Erlotinib | 55 | - |
| 5k | Her2 | 40 | Staurosporine | 38 | - |
| 5k | VEGFR2 | 136 | Sunitinib | 261 | - |
| 25b | FAK | 5.4 | - | - | A549 (3.2 µM) |
| 12 | Mps1 | 29 | - | - | MCF-7, 4T1 |
| 17p | PI3Kα | 31.8 | BKM-120 | 44.6 | A2780 |
| 17p | PI3Kδ | 15.4 | BKM-120 | 79.3 | - |
| 10d | CDK4 | 7.4 | LY2835219 | - | - |
| 10d | CDK6 | 0.9 | LY2835219 | - | - |
Data extracted from multiple sources.[5][8][9][10][11][12][13] Note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Caption: Experimental workflow for a typical kinase inhibition assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting SAR data and designing new experiments. Below are generalized protocols for key assays used in the characterization of these inhibitors.
General Protocol for a Luminescence-Based Kinase Inhibition Assay
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[14]
-
Compound Preparation:
-
Perform a serial dilution of the test compounds, typically a 10-point, 3-fold dilution starting from a high concentration (e.g., 10 µM).
-
Include a DMSO-only vehicle control and a known positive control inhibitor.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, the specific peptide substrate, and ATP in an appropriate assay buffer.
-
Initiate the reaction by adding the kinase reaction mixture to each well.
-
Include a "no kinase" control to determine the baseline for 100% inhibition.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and generate a luminescent signal by adding an ATP detection reagent (e.g., Kinase-Glo®). The luminescence is inversely proportional to the kinase activity.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Measure the luminescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
General Protocol for MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Conclusion
The this compound scaffold represents a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The extensive SAR data available highlights the importance of strategic substitutions on the pyrrolopyrimidine core to achieve desired biological activities. The morpholine moiety at the C4 position consistently contributes to favorable physicochemical properties and provides a crucial anchor for inhibitor binding. Future efforts in this area will likely focus on fine-tuning selectivity profiles to minimize off-target effects and further optimizing pharmacokinetic properties to develop clinically successful drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers actively engaged in this exciting field of drug discovery.
References
- 1. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Rise of a Privileged Scaffold: A Technical Guide to 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine Derivatives as Potent Kinase Inhibitors
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique structural and electronic properties allow for the development of potent and selective therapeutic agents for a multitude of diseases, including cancer and neurodegenerative disorders.[2][3] This technical guide focuses on a specific class of these compounds, characterized by a morpholine moiety at the 4-position of the pyrrolo[2,3-d]pyrimidine core. We will delve into the discovery, mechanism of action, and preclinical profile of a representative agent, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor with potential for the treatment of Parkinson's disease.[3][4]
The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system provides a versatile platform for the design of kinase inhibitors. Its hydrogen bonding capabilities and the potential for substitution at multiple positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] The morpholine group at the 4-position is a common feature in many kinase inhibitors, often contributing to improved solubility and metabolic stability.
Discovery and Preclinical Profile of PF-06447475: A Potent LRRK2 Inhibitor
Leucine-Rich Repeat Kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, with the G2019S mutation leading to increased kinase activity.[3] PF-06447475 was discovered through a focused effort to develop potent and selective LRRK2 inhibitors.[3][4]
Quantitative Biological Data
The following tables summarize the key in vitro and in vivo data for PF-06447475 and related compounds.
Table 1: In Vitro Potency and Selectivity of PF-06447475 and Analogs [4]
| Compound | LRRK2 G2019S IC50 (nM) | LRRK2 WT IC50 (nM) | Cellular pSer935 IC50 (nM) | Kinases with >50% Inhibition at 1 µM |
| PF-06447475 (Compound 25) | 3 | 5 | 10 | 1 |
| Compound 7 | 10 | 20 | 50 | >50 |
| Piperidine 9 | 8 | 15 | 40 | Not Tested |
| Pyrrolidine 10 | 12 | 25 | 60 | Not Tested |
Table 2: Pharmacokinetic Properties of PF-06447475 [3]
| Species | Route | Dose (mg/kg) | Brain Penetration (AUCbrain/AUCplasma) |
| Mouse | PO | 10 | 1.2 |
| Rat | IV | 2 | 1.0 |
Mechanism of Action
PF-06447475 is an ATP-competitive inhibitor of LRRK2.[3] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. The high selectivity of PF-06447475 is attributed to specific interactions with key residues in the LRRK2 ATP-binding pocket, as elucidated through a surrogate crystallography approach using MST kinases.[4]
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling and its link to Parkinson's disease.
Caption: LRRK2 Signaling Pathway and Inhibition by PF-06447475.
Drug Discovery Workflow
The discovery of PF-06447475 followed a structured drug discovery process.
Caption: Drug Discovery Workflow for PF-06447475.
Experimental Protocols
LRRK2 Biochemical Assay
The inhibitory activity of compounds against LRRK2 was determined using a biochemical assay. While the specific details for the LRRK2 assay with PF-06447475 are proprietary to Pfizer, a general protocol for a similar kinase assay is provided below based on common practices.
Objective: To determine the IC50 value of a test compound against LRRK2 kinase.
Materials:
-
Recombinant human LRRK2 (wild-type or G2019S mutant)
-
LRRKtide peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., PF-06447475)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the assay plate.
-
Add the LRRK2 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the LRRKtide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular pSer935 Assay
This assay measures the inhibition of LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of LRRK2 at serine 935.
Objective: To determine the cellular IC50 of a test compound for LRRK2 inhibition.
Materials:
-
HEK293 cells overexpressing LRRK2 (wild-type or G2019S)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Antibodies: anti-pSer935-LRRK2 and total LRRK2 antibody
-
ELISA or Western blot detection reagents
Procedure:
-
Plate HEK293-LRRK2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Measure the levels of pSer935-LRRK2 and total LRRK2 using a sandwich ELISA or Western blotting.
-
Normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
-
Calculate the percent inhibition of LRRK2 phosphorylation relative to vehicle-treated cells.
-
Determine the cellular IC50 value from the dose-response curve.
Other Therapeutic Applications of the Pyrrolo[2,3-d]pyrimidine Scaffold
The versatility of the 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and related scaffolds is evident from their application in targeting other kinases involved in cancer and inflammation.
Table 3: Examples of Other Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors
| Compound/Series | Target Kinase(s) | Therapeutic Area | Reference |
| FN-1501 | FLT3, CDK2/4/6 | Acute Myeloid Leukemia | [5] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Cancer | [1] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt (PKB) | Cancer | [6] |
| AS1810722 | STAT6 | Allergic Diseases | [7] |
| CSF1R Inhibitors | CSF1R | Cancer, Inflammatory Diseases | [8] |
Conclusion
The this compound scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. The case of PF-06447475 demonstrates a rational, structure-guided approach to drug design, leading to a promising therapeutic candidate for Parkinson's disease. The continued exploration of this and related scaffolds holds significant promise for the discovery of novel treatments for a wide range of human diseases.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine. This molecule belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Many derivatives of this scaffold have been identified as potent kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.
This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key physicochemical data, experimental methodologies, and biological context to support further investigation and application of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental sources, other values are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Chemical Name | This compound | --- |
| CAS Number | 90870-83-0 | [1] |
| Molecular Formula | C10H12N4O | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Melting Point | Not Experimentally Determined | --- |
| Boiling Point | 397.2 ± 52.0 °C | Predicted |
| Density | 1.46 ± 0.1 g/cm³ | Predicted |
| Solubility | Not Experimentally Determined | --- |
| pKa | 13.67 ± 0.20 | Predicted |
| logP (Octanol/Water) | Not Experimentally Determined | --- |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods and may require optimization for the specific compound this compound.
Melting Point Determination (Capillary Method)
This protocol describes a standard method for determining the melting point of a solid organic compound.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the shake-flask method, a common technique for determining the aqueous solubility of a compound.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.
logP Determination (Shake-Flask Method)
This protocol details the determination of the octanol-water partition coefficient (logP).
Biological Context and Potential Signaling Pathways
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Numerous derivatives have demonstrated potent inhibitory activity against a range of protein kinases, many of which are crucial components of signaling pathways that are frequently dysregulated in cancer.
Based on the extensive literature for this class of compounds, this compound is hypothesized to function as a kinase inhibitor. The most probable targets include the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/Akt signaling pathway.[2][3][4][5][6][7][8][9][10]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is also frequently observed in various cancers.
Conclusion
This compound is a compound with significant potential for further investigation in the context of drug discovery, particularly as a kinase inhibitor. This guide provides a foundational understanding of its physicochemical properties and biological context. The provided experimental protocols can serve as a starting point for the empirical determination of its properties. Further research is warranted to fully elucidate its biological activity and mechanism of action within relevant signaling pathways.
References
- 1. This compound,(CAS# 90870-83-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mass Spectrometric Analysis of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic and mass spectrometric characteristics of the compound 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine. This molecule, built upon the privileged 7H-pyrrolo[2,3-d]pyrimidine scaffold, is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visualization of a relevant biological pathway.
Core Compound Structure
Chemical Name: this compound CAS Number: 90870-83-0 Molecular Formula: C₁₀H₁₂N₄O Molecular Weight: 204.23 g/mol
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally derived spectra for this specific molecule, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, particularly N-(4-morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and other derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 | br s | 1H | N7-H (Pyrrole) |
| ~8.3 | s | 1H | C2-H (Pyrimidine) |
| ~7.1 | d | 1H | C6-H (Pyrrole) |
| ~6.6 | d | 1H | C5-H (Pyrrole) |
| ~3.8 | t | 4H | N-CH₂ (Morpholine) |
| ~3.7 | t | 4H | O-CH₂ (Morpholine) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C4 (Pyrimidine) |
| ~152 | C2 (Pyrimidine) |
| ~151 | C7a (Pyrrole) |
| ~121 | C6 (Pyrrole) |
| ~103 | C4a (Pyrimidine) |
| ~100 | C5 (Pyrrole) |
| ~67 | O-CH₂ (Morpholine) |
| ~45 | N-CH₂ (Morpholine) |
Mass Spectrometry
The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 204.10 | [M]⁺ |
| 205.11 | [M+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic and mass spectrometric analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure complete dissolution; sonication may be applied if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Solvent: DMSO-d₆ (referenced to δ 2.50 ppm).
-
Spectral Width: 0-14 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Solvent: DMSO-d₆ (referenced to δ 39.52 ppm).
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate mobile phase.
LC-MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Mass Analyzer: TOF or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for desolvation.
-
Data Acquisition: Full scan mode.
Biological Context and Synthesis Workflow
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in many kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases such as cancer and neurodegenerative disorders. The synthesis of this compound typically involves the nucleophilic substitution of a halogenated precursor.
Below is a diagram illustrating a general synthetic workflow for this class of compounds.
Caption: General synthetic workflow for this compound.
The biological activity of this compound is likely related to the inhibition of protein kinases. The diagram below illustrates a simplified kinase signaling pathway that could be targeted by such a molecule.
Caption: Simplified kinase signaling pathway targeted by a pyrrolopyrimidine inhibitor.
In-Depth Technical Guide: Target Identification and Validation for 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target identification and validation process for the small molecule 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine. Based on its structural similarity to known kinase inhibitors and available data on close analogs, this document outlines the rationale for identifying Leucine-Rich Repeat Kinase 2 (LRRK2) as its primary molecular target. This guide details the necessary experimental protocols for target validation, including biochemical and cellular assays, and presents a framework for determining inhibitor selectivity and mechanism of action. All quantitative data is summarized for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction: The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to function as a hinge-binding motif for a multitude of protein kinases. This versatile structure has been the foundation for the development of inhibitors targeting a wide range of kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), Protein Kinase B (Akt), and various receptor tyrosine kinases. The specific subject of this guide, this compound, features a morpholine moiety at the 4-position, a substitution pattern known to influence potency and selectivity.
Primary Target Identification: Leucine-Rich Repeat Kinase 2 (LRRK2)
The primary hypothesized target for this compound is Leucine-Rich Repeat Kinase 2 (LRRK2), a large, multi-domain protein implicated in both familial and sporadic cases of Parkinson's disease. This hypothesis is strongly supported by the high structural similarity to the well-characterized LRRK2 inhibitor, PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile).
Rationale for LRRK2 as the Primary Target
-
Structural Analogy: The core scaffold and the 4-morpholino substitution are shared with PF-06447475, a potent and selective LRRK2 inhibitor.
-
Known LRRK2 Inhibitor Class: The 7H-pyrrolo[2,3-d]pyrimidine class of compounds has been extensively explored for LRRK2 inhibition.
-
Pathophysiological Relevance: LRRK2 is a high-interest target for neurodegenerative diseases, making inhibitors of this kinase a significant area of research.
Quantitative Data for the Surrogate Compound PF-06447475
Due to the limited publicly available data for this compound, the inhibitory activities of its close analog, PF-06447475, are presented as a predictive reference.
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Assay | LRRK2 | 3 nM | [1][2][3] |
| Cellular Assay (HEK293 cells) | LRRK2 | 25 nM | [1] |
| Cellular Assay (Raw264.7 macrophages) | LRRK2 | <10 nM | [4] |
| Cellular Assay (G2019S BAC-transgenic mice) | pS935 LRRK2 | 103 nM | [3] |
| Cellular Assay (G2019S BAC-transgenic mice) | pS1292 LRRK2 | 21 nM | [3] |
LRRK2 Signaling Pathway
LRRK2 is a complex protein with both kinase and GTPase domains, functioning as a central node in various cellular signaling pathways. Its activity is implicated in the regulation of vesicular trafficking, autophagy, and cytoskeletal dynamics. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases.
Target Validation: Experimental Protocols
To experimentally validate LRRK2 as the primary target of this compound, a series of biochemical and cellular assays are required.
Biochemical Kinase Activity Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified LRRK2.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a specific peptide substrate by the LRRK2 enzyme. Inhibition of this phosphorylation by the compound results in a decreased FRET signal.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant full-length LRRK2 (wild-type and G2019S mutant).
-
LRRKtide peptide substrate.
-
ATP.
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-tracer).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
This compound serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Prepare a solution of LRRK2 enzyme and LRRKtide substrate in assay buffer.
-
Dispense the enzyme/substrate mixture into the wells of a 384-well plate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (measuring emission at 665 nm and 615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data to vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a living cell.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Detailed Protocol:
-
Reagents and Materials:
-
Cultured cells expressing endogenous LRRK2 (e.g., HEK293, Raw264.7).
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting (anti-LRRK2, anti-pS935-LRRK2, and a loading control like GAPDH).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat cultured cells with the test compound at various concentrations or with DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-LRRK2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensity against the temperature for both vehicle- and compound-treated samples.
-
The shift in the melting curve indicates target engagement. An isothermal dose-response format can also be used to determine the potency of target engagement at a fixed temperature.
-
References
Preliminary Pharmacokinetic Profile of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine Core Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine scaffold is a key pharmacophore in a variety of kinase inhibitors, demonstrating significant potential in therapeutic areas ranging from neurodegenerative diseases to oncology. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, serves as a versatile template for designing potent and selective inhibitors. This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of compounds based on this core structure, with a particular focus on the well-characterized, albeit preclinical, LRRK2 inhibitor, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475). The information herein is intended to guide researchers in the development of novel drug candidates incorporating this privileged scaffold.
Executive Summary
Compounds featuring the this compound core exhibit a range of pharmacokinetic properties. While derivatives like PF-06447475 demonstrate excellent brain penetration, a critical attribute for CNS-targeted therapies, they can also face challenges such as poor oral bioavailability and rapid clearance, which have been noted to hinder clinical progression.[1][2] This guide synthesizes available preclinical data to provide a foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics associated with this chemical series.
Quantitative Pharmacokinetic Data
The following tables summarize the available in vitro and preclinical in vivo pharmacokinetic parameters for PF-06447475, a representative compound of the this compound class. It is important to note that comprehensive in vivo pharmacokinetic data with specific Cmax, Tmax, and AUC values are not extensively available in the public domain.
Table 1: In Vitro Potency and Permeability of PF-06447475
| Parameter | Value | Species/System | Notes |
| LRRK2 IC50 (Wild-Type) | 3 nM | Enzymatic Assay | Potent inhibition of LRRK2 kinase activity.[3] |
| LRRK2 IC50 (G2019S Mutant) | 11 nM | Enzymatic Assay | Retains high potency against the common pathogenic mutant.[4] |
| Cellular LRRK2 IC50 | <10 nM | Raw264.7 macrophages | Demonstrates target engagement in a cellular context.[5] |
| P-gp Efflux Ratio | Not explicitly quantified | MDR1-transfected cells | Indicated as a potential substrate for P-glycoprotein.[6] |
| Passive Permeability | Not explicitly quantified | RRCK cells | Generally characterized by good cell permeability.[6] |
Table 2: Preclinical In Vivo Pharmacokinetic Profile of PF-06447475 in Rodents
| Parameter | Value/Observation | Species | Route of Administration | Notes |
| Oral Bioavailability | Poor | Rat | Oral (p.o.) | A key factor that halted its progression to clinical trials.[1] |
| Brain Penetration | Excellent | Rat | Oral (p.o.) | Unbound brain concentrations are similar to unbound plasma concentrations (Kp,uu ≈ 1), indicating exceptional brain permeability.[4] |
| In Vivo Efficacy | Significant LRRK2 inhibition | Rat | 3 and 30 mg/kg p.o. (b.i.d.) | Demonstrated target engagement in the brain.[6] |
| Distribution | Accumulation in tissues | Not specified | Not specified | Suggested by a large volume of distribution. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic data. The following sections describe standard protocols for key in vitro and in vivo assays relevant to the evaluation of compounds with the this compound core.
In Vitro Metabolic Stability Assessment: Rat Liver Microsomal Assay
Objective: To determine the intrinsic clearance of a test compound by hepatic enzymes, providing an estimate of its metabolic stability.
Materials:
-
Test compound (e.g., PF-06447475)
-
Pooled rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the test compound (at a final concentration, e.g., 1 µM), rat liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
In Vitro Permeability and Efflux Liability Assessment: MDCK-MDR1 Assay
Objective: To assess the permeability of a compound across a cell monolayer and to determine if it is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Materials:
-
MDCK cells stably transfected with the human MDR1 gene (MDCK-MDR1)
-
Transwell inserts with a semi-permeable membrane
-
Cell culture medium and supplements
-
Test compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (as a marker for monolayer integrity)
-
P-gp inhibitor (e.g., verapamil, as a control)
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts and culture until a confluent monolayer is formed (typically 4-7 days).
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-to-B): Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as Papp(B-to-A) / Papp(A-to-B). An ER ≥ 2 is generally considered indicative of active efflux.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after administration to rats, including parameters such as Cmax, Tmax, AUC, and bioavailability.
Materials:
-
Male Sprague-Dawley rats
-
Test compound
-
Appropriate formulation vehicle for intravenous (i.v.) and oral (p.o.) administration
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthetic
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (i.v.) Group: Administer the test compound as a single bolus dose via the tail vein.
-
Oral (p.o.) Group: Administer the test compound as a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein, jugular vein) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the mean plasma concentration versus time for both i.v. and p.o. routes.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin):
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time (for i.v. data).
-
Volume of distribution (Vd): Apparent volume into which the drug distributes (for i.v. data).
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100.
Visualizations
Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a laboratory protocol for the synthesis of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine, a molecule of interest in medicinal chemistry due to its core scaffold, which is prevalent in various kinase inhibitors.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine and is considered a "privileged" structure in drug discovery, particularly in the development of ATP-competitive kinase inhibitors.[1] Derivatives of this core structure have been investigated as inhibitors of a wide range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinase 2 (CDK2), FMS-like Tyrosine Kinase 3 (FLT3), and Protein Kinase B (Akt/PKB).[2][3][4][5][6] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, making them key targets in oncology. The title compound, this compound, is synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a common and versatile method for functionalizing the 4-position of the pyrrolo[2,3-d]pyrimidine ring system.
Synthesis Overview
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The second step is the nucleophilic aromatic substitution of the chlorine atom with morpholine.
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Several methods for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, often starting from readily available materials like diethyl malonate or dimethyl malonate.[7][8] One common approach involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Synthesis of this compound
The final product is obtained by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with morpholine. This reaction typically proceeds under basic conditions in a suitable solvent.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of the intermediate and analogous compounds.
Table 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃, N,N-diisopropylethylamine, Toluene | 50°C | 84 | 99.9 (HPLC) | [9][10] |
| Diethyl malonate | (Multi-step synthesis) | - | 45.8 (overall) | - | [8] |
Table 2: Nucleophilic Aromatic Substitution on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Amines (Analogous Reactions)
| Amine | Reaction Conditions | Yield (%) | Reference |
| Benzocaine | Ethanol, reflux | High | [2] |
| Various amines | Base, Solvent | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from a reported procedure.[9][10]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA)
-
Toluene
-
Water
-
Potassium hydroxide solution (concentrated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent), toluene, and phosphorus oxychloride (POCl₃, ~2.9 equivalents).
-
Warm the mixture to 50°C with stirring.
-
Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, maintaining the temperature at 50°C.
-
Stir the reaction mixture at 50°C until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture into cold water, ensuring the temperature does not exceed 35°C.
-
Adjust the pH of the aqueous mixture to 8-9 by the addition of a concentrated potassium hydroxide solution.
-
Stir the mixture at a temperature below 35°C for a minimum of 1 hour to allow for product precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with water.
-
Dry the product under vacuum at a temperature below 80°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Synthesis of this compound
This is a general protocol based on standard nucleophilic aromatic substitution reactions.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Morpholine
-
A suitable solvent (e.g., ethanol, isopropanol, or DMF)
-
A suitable base (e.g., triethylamine, potassium carbonate, or an excess of morpholine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in the chosen solvent.
-
Add morpholine (1.1 to 2 equivalents) and the base (if not using excess morpholine).
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure this compound.
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Representative Kinase Signaling Pathway
The 7H-pyrrolo[2,3-d]pyrimidine core is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
Application Notes and Protocols for Kinase Inhibition Assay of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many potent kinase inhibitors due to its structural similarity to adenine, enabling competitive binding to the ATP-binding site of a wide range of kinases. This document provides detailed application notes and protocols for performing a kinase inhibition assay with the compound 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine.
A structurally analogous compound, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), has been identified as a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] LRRK2 is a key therapeutic target in Parkinson's disease, and its mutations are linked to an increased risk of developing the condition.[1] Therefore, the primary focus of this protocol will be on assaying the inhibitory activity of this compound against LRRK2. However, the provided methodologies can be adapted for screening against a broader panel of kinases.
Principle of the Assay
The kinase inhibition assay described here is a luminescence-based method that quantifies the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The principle relies on the activity of luciferase, an enzyme that produces light in the presence of ATP. When a kinase is active, it consumes ATP to phosphorylate its substrate, leading to a decrease in the available ATP. The addition of a luciferase-containing reagent results in a luminescent signal that is inversely proportional to the kinase activity. Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.[2][3]
Featured Kinase: Leucine-Rich Repeat Kinase 2 (LRRK2)
LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[4] It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[5] The LRRK2 signaling pathway is complex and involves interactions with the MAPK signaling cascade and various GTPases.[5]
// Nodes LRRK2 [label="LRRK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTPases [label="Small GTPases\n(e.g., Rab, Rac1, Cdc42)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(MKKs, MAPKs)", fillcolor="#FBBC05", fontcolor="#202124"]; Vesicular_Trafficking [label="Vesicular Trafficking", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurite_Outgrowth [label="Neurite Outgrowth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inhibitor -> LRRK2 [label="Inhibition", color="#EA4335", fontcolor="#202124"]; LRRK2 -> GTPases [label="Phosphorylation &\nRegulation"]; LRRK2 -> MAPK_Pathway [label="Scaffolding &\nModulation"]; GTPases -> Vesicular_Trafficking; MAPK_Pathway -> Neurite_Outgrowth; LRRK2 -> Autophagy; } caption: LRRK2 Signaling Pathway and Point of Inhibition.
Data Presentation
The inhibitory potency of this compound and related compounds is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for various pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases, providing a comparative context for the expected potency of the test compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | EGFR | 40 | [4][6][7][8][9][10] |
| Compound 5k | Her2 | 85 | [4][6][7][8][9][10] |
| Compound 5k | VEGFR2 | 62 | [4][6][7][8][9][10] |
| Compound 5k | CDK2 | 204 | [4][6][7][8][9][10] |
| FN-1501 | FLT3 | <10 | [11] |
| FN-1501 | CDK2 | <10 | [11] |
| FN-1501 | CDK4 | <10 | [11] |
| FN-1501 | CDK6 | <10 | [11] |
Experimental Protocols
Materials and Reagents
-
Kinase: Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)
-
Substrate: LRRKtide (RLGRDKYKTLRQIRQ) or other suitable peptide/protein substrate
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM)
-
ATP: Adenosine 5'-triphosphate, stock solution (e.g., 10 mM)
-
Assay Buffer: Kinase-specific buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Assay Plates: White, opaque 384-well plates
-
Plate Reader: Luminometer capable of reading 384-well plates
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Prep [label="Prepare Compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Mix [label="Prepare Kinase Reaction Mix\n(Kinase, Substrate, Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispense_Compound [label="Dispense Compound/DMSO to Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Kinase_Mix [label="Add Kinase Reaction Mix", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_1 [label="Incubate at RT (e.g., 15 min)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Initiate_Reaction [label="Initiate Reaction with ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_2 [label="Incubate at RT (e.g., 60 min)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Detection [label="Add Luminescence Detection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_3 [label="Incubate at RT (e.g., 10 min)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Plate [label="Read Luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data and Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Compound_Prep; Compound_Prep -> Dispense_Compound; Reaction_Mix -> Add_Kinase_Mix; Dispense_Compound -> Add_Kinase_Mix; Add_Kinase_Mix -> Incubate_1; Incubate_1 -> Initiate_Reaction; Initiate_Reaction -> Incubate_2; Incubate_2 -> Add_Detection; Add_Detection -> Incubate_3; Incubate_3 -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; } caption: Kinase Inhibition Assay Workflow.
Detailed Protocol
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.
-
Include a DMSO-only control (vehicle control) for 0% inhibition and a control with a known LRRK2 inhibitor (e.g., PF-06447475) as a positive control.
-
-
Reaction Setup (384-well plate format):
-
Add 1 µL of the serially diluted compound or DMSO to the appropriate wells of a 384-well assay plate.
-
Prepare a kinase reaction mixture containing the LRRK2 enzyme and LRRKtide substrate in the assay buffer. The final concentrations should be optimized, but a starting point could be 5-10 nM LRRK2 and 10-20 µM LRRKtide.
-
Dispense 10 µL of the kinase reaction mixture to each well containing the compound.
-
Prepare "no kinase" control wells by adding the reaction mixture without the enzyme. These wells will serve as the 100% inhibition control.
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the assay buffer. The final ATP concentration should be at the Km value for LRRK2, if known, to accurately determine the IC50. A typical starting concentration is 10 µM.
-
Add 10 µL of the ATP solution to all wells to initiate the kinase reaction.
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well to stop the kinase reaction and initiate the generation of a luminescent signal.
-
Mix the plate on a shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = 100 x (Luminescenceinhibitor - Luminescenceno kinase) / (LuminescenceDMSO - Luminescenceno kinase)
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for performing a kinase inhibition assay with this compound, with a specific focus on LRRK2 as a potential target. The detailed protocol for a luminescence-based assay offers a robust and high-throughput method for determining the inhibitory potency of the compound. The provided information on the LRRK2 signaling pathway and comparative data for related compounds will aid researchers in interpreting their results and planning subsequent experiments in the drug discovery and development process.
References
- 1. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in Cell-Based Assays: Application Notes and Protocols
For Research Use Only.
Introduction
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine, also known as Branebrutinib (BMS-986195), is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is also involved in the signaling pathways of other immune cells, such as monocytes and macrophages, through Fcγ receptor signaling.[1][2][3] Due to its central role in immune cell activation, proliferation, and cytokine production, BTK is a key therapeutic target for autoimmune diseases and B-cell malignancies.[4][5]
Branebrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2] This application note provides detailed protocols for key cell-based assays to evaluate the activity of Branebrutinib, including its inhibitory effect on BTK, B-cell activation, cytokine production, and its potential application in overcoming multidrug resistance in cancer cells.
Data Presentation
The following tables summarize the quantitative data on the in vitro and cell-based activity of Branebrutinib.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Branebrutinib (BMS-986195)
| Target/Assay | Cell Line/System | IC50 (nM) | Reference(s) |
| BTK (cell-free) | Recombinant Human BTK | 0.1 | [1] |
| TEC (cell-free) | Recombinant Human TEC | 0.9 | [6] |
| BMX (cell-free) | Recombinant Human BMX | 1.5 | [6] |
| TXK (cell-free) | Recombinant Human TXK | 5 | [6] |
| B-Cell Receptor (BCR)-stimulated CD69 Expression | Human Whole Blood | 11 | [1][6] |
| BTK Inactivation | Human Whole Blood | 5 | [1] |
| Calcium Flux | Ramos B-cells | 7 | [1] |
| Cytokine Production (e.g., IL-6) | B-cells | <1 | [1] |
| B-cell Proliferation | B-cells | <1 | [1] |
| CD86 Expression | B-cells | <1 | [1] |
Table 2: Anti-proliferative Activity of Zanubrutinib (a BTK inhibitor with a similar mechanism) in Lymphoma Cell Lines
| Cell Line | Type of Lymphoma | IC50 (nM) | Reference(s) |
| REC1 | Mantle Cell Lymphoma (MCL) | 0.9 | [7] |
| TMD8 | Activated B-cell Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.4 | [7] |
| OCI-Ly-10 | Activated B-cell Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 1.5 | [7] |
Signaling Pathways and Experimental Workflows
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Branebrutinib inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling molecules that regulate B-cell proliferation, differentiation, and survival. Branebrutinib's covalent inhibition of BTK blocks these downstream signals.
Caption: Inhibition of the BTK signaling pathway by Branebrutinib.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for evaluating the efficacy of Branebrutinib in various cell-based assays.
Caption: General workflow for cell-based assays with Branebrutinib.
Experimental Protocols
BTK Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the in vitro inhibitory activity of Branebrutinib against recombinant BTK.[8][9]
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Branebrutinib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of Branebrutinib in DMSO and then dilute further in Kinase Buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Buffer
-
Branebrutinib dilution or vehicle control (DMSO)
-
Recombinant BTK enzyme
-
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate Kinase Reaction: Add a solution of ATP and BTK substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each concentration of Branebrutinib relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
B-Cell Activation Assay (CD69 Expression in Whole Blood)
This protocol is designed to measure the inhibition of B-cell activation by Branebrutinib in a human whole blood sample, using CD69 expression as a marker.[10]
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Branebrutinib
-
B-cell receptor (BCR) stimulus (e.g., anti-IgD or anti-IgM antibody)
-
Phycoerythrin (PE)-conjugated anti-CD69 antibody
-
Fluorescein isothiocyanate (FITC)-conjugated anti-CD19 antibody
-
FACS lysing solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Compound Treatment: Aliquot whole blood into flow cytometry tubes. Add serial dilutions of Branebrutinib or vehicle control (DMSO) to the tubes and incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Stimulation: Add the BCR stimulus to the tubes to induce B-cell activation. Include an unstimulated control. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Staining: Add the anti-CD19 FITC and anti-CD69 PE antibodies to each tube. Vortex gently and incubate for 15-30 minutes at room temperature in the dark.
-
Lysis: Add FACS lysing solution to each tube to lyse red blood cells. Vortex and incubate for 10-15 minutes at room temperature in the dark.
-
Wash: Centrifuge the tubes, aspirate the supernatant, and wash the cell pellet with PBS.
-
Data Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer. Gate on the CD19-positive B-cell population and measure the percentage of CD69-positive cells.
-
Data Analysis: Calculate the percent inhibition of CD69 expression for each Branebrutinib concentration compared to the stimulated control. Determine the IC50 value from the dose-response curve.
TNF-α Release Assay in LPS-Stimulated THP-1 Cells
This protocol describes how to measure the inhibitory effect of Branebrutinib on the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[11][12]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Branebrutinib
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁵ cells/mL in a final volume of 200 µL per well.
-
Compound Treatment: Add serial dilutions of Branebrutinib or vehicle control (DMSO) to the wells.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce TNF-α production. Include an unstimulated control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each Branebrutinib concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Reversal of P-glycoprotein-Mediated Multidrug Resistance (MTT Assay)
This protocol evaluates the ability of Branebrutinib to reverse P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cells using a cytotoxicity assay.[13][14]
Materials:
-
P-gp overexpressing cancer cell line (e.g., KB-V-1) and its parental drug-sensitive cell line (e.g., KB-3-1)
-
A chemotherapeutic agent that is a P-gp substrate (e.g., vincristine, paclitaxel)
-
Branebrutinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed both the drug-sensitive and drug-resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of Branebrutinib.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability for each treatment condition. Determine the IC50 of the chemotherapeutic agent in the presence and absence of Branebrutinib. The fold-reversal (FR) of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Branebrutinib.
P-glycoprotein (P-gp) Functional Logic
Branebrutinib has been shown to reverse P-gp-mediated multidrug resistance. This is thought to occur through direct inhibition of the P-gp drug efflux pump, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells.
Caption: Inhibition of P-gp-mediated drug efflux by Branebrutinib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. A whole-blood assay for qualitative and semiquantitative measurements of CD69 surface expression on CD4 and CD8 T lymphocytes using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies Using 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its resemblance to adenine allows for competitive binding to the ATP-binding site of various kinases, making it a versatile platform for developing targeted therapeutics.[2] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[3][4][5][6]
This document provides detailed application notes and protocols for the in vivo use of compounds based on the 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine core, focusing on kinase inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2), Signal Transducer and Activator of Transcription 3 (STAT3), and other relevant kinases.
Biological Targets and Mechanism of Action
Compounds incorporating the this compound moiety have been developed to target several key signaling pathways. The specific biological activity is determined by the substitutions on the pyrrolopyrimidine core.
Primary Targets:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Gain-of-function mutations in LRRK2 are a genetic cause of Parkinson's disease.[3] Inhibitors with the this compound core, such as PF-06447475, have been developed as potent, selective, and brain-penetrant LRRK2 inhibitors.[3]
-
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. Small molecule inhibitors targeting the SH2 domain of STAT3 can prevent its dimerization and downstream signaling.[7]
-
Other Kinases: The versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors for a variety of other kinases, including Protein Kinase B (PKB/Akt), Colony-Stimulating Factor 1 Receptor (CSF1R), FMS-like Tyrosine Kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), and Interleukin-2-inducible T-cell Kinase (Itk).[4][6][8][9]
The general mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the target kinase, which prevents the phosphorylation of downstream substrates and subsequently blocks the signaling cascade.
Data Presentation: In Vivo Studies of Pyrrolo[2,3-d]pyrimidine Derivatives
The following tables summarize quantitative data from in vivo studies of various 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: In Vivo Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives in Animal Models
| Compound | Animal Model | Disease Model | Dosing Regimen | Administration Route | Key Findings | Reference |
| FN-1501 | Nude Mice | Acute Myeloid Leukemia (MV4-11 Xenograft) | 15 mg/kg | Not Specified | Induced tumor regression | [9] |
| Compound 7 | Rats | Pharmacodynamic Study | 30 and 100 mg/kg | Oral | Significant inhibition of Ser935 phosphorylation in the brain | [10] |
| Compound 7 | Mice | Pharmacodynamic Study | 45 mg/kg | Oral | Significant inhibition of Ser935 phosphorylation in the brain | [10] |
| AS1810722 | Mice | Antigen-Induced Asthma | Not Specified | Oral | Inhibited eosinophil infiltration | [11] |
| Stattic | SJL/J Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, daily | Intraperitoneal | Not Specified | [7] |
| Inauhzin (INZ) | CD-1 Mice | Toxicity Study | 30-60 mg/kg, 5 consecutive days | Intraperitoneal | Well-tolerated | [12] |
Table 2: Pharmacokinetic and Toxicity Data of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Species | Parameter | Value | Administration Route | Reference |
| FN-1501 | Mice | LD50 | 186 mg/kg | Not Specified | [9] |
| Inauhzin (INZ) | Female CD-1 Mice | Maximum Tolerated Dose (single dose) | 200 mg/kg | Intraperitoneal | [12] |
| Inauhzin (INZ) | Male CD-1 Mice | Maximum Tolerated Dose (single dose) | >250 mg/kg | Intraperitoneal | [12] |
Experimental Protocols
General Guidelines for In Vivo Studies
Successful in vivo studies with small molecule inhibitors require careful planning and execution. The following are general considerations:
-
Compound Formulation: The compound must be formulated in a vehicle that ensures solubility and is non-toxic to the animals.[7] Common vehicles include DMSO, saline, and corn oil.[7] The final formulation should be optimized for the specific inhibitor and administration route.
-
Route of Administration: The choice of administration route depends on the compound's properties and the experimental design.[13] Common routes include oral gavage, intraperitoneal injection, and intravenous injection.[7][13] For compounds with poor oral bioavailability, parenteral routes may be necessary.[7]
-
Dose and Frequency: The optimal dose and frequency of administration should be determined through preliminary pharmacokinetic and pharmacodynamic studies.[7]
-
Animal Models: The selection of an appropriate animal model is critical for the relevance of the study.[14] For cancer studies, xenograft models using human cancer cell lines are common.[9][15]
-
Monitoring: Animals should be monitored regularly for clinical signs of toxicity and for tumor growth in efficacy studies.[7][13]
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized procedure for evaluating the anti-tumor efficacy of a this compound-based kinase inhibitor in a subcutaneous xenograft model.
Materials:
-
Test compound (e.g., FN-1501)[9]
-
Vehicle (e.g., 5% DMAC + 7% Solutol HS15 + 88% Saline)[12]
-
Human cancer cell line (e.g., MV4-11 for an FLT3 inhibitor)[9]
-
Immunocompromised mice (e.g., nude mice)[9]
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Compound Preparation: Prepare the test compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route.[9]
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Protocol 2: Pharmacodynamic Assessment of Target Inhibition
This protocol describes how to assess the in vivo inhibition of a target kinase by measuring the phosphorylation of a downstream substrate.
Materials:
-
Test compound
-
Vehicle
-
Appropriate animal model
-
Lysis buffer for tissue homogenization
-
Reagents for Western blotting or immunohistochemistry
-
Primary antibodies against the phosphorylated substrate, total substrate, and a loading control (e.g., β-actin or GAPDH)[7]
-
Secondary antibodies[7]
Procedure:
-
Dosing: Administer the test compound or vehicle to the animals.
-
Tissue Collection: At a specified time point after dosing, euthanize the animals and collect the target tissues (e.g., tumor, brain).[7]
-
Tissue Lysis: Homogenize the tissue samples in lysis buffer on ice.[7]
-
Protein Quantification: Determine the protein concentration of the lysates.[7]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Incubate the membrane with primary antibodies against the phosphorylated substrate, total substrate, and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection system.
-
Quantify the band intensities to determine the level of target inhibition.
-
-
Immunohistochemistry (IHC):
Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition.
Caption: STAT3 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. sci-hub.box [sci-hub.box]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. seed.nih.gov [seed.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and its potent analog, PF-06447475, in cell culture-based experiments. This document details the necessary cell culture conditions, experimental protocols, and data presentation for studying the effects of this class of compounds, which are primarily recognized as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).
Introduction
The this compound scaffold is a core component of a class of kinase inhibitors. A prominent and well-characterized example is 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, also known as PF-06447475. This compound is a highly potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is implicated in both familial and sporadic forms of the disease. Therefore, inhibitors based on the this compound scaffold are valuable research tools for investigating LRRK2-related signaling pathways and as potential therapeutic agents.
Mechanism of Action
Compounds based on the this compound core, such as PF-06447475, typically function as ATP-competitive inhibitors of their target kinases. In the context of LRRK2, these inhibitors bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to its substrates. A key pharmacodynamic biomarker for LRRK2 kinase activity is the autophosphorylation of LRRK2 at serine 935 (pS935). Inhibition of LRRK2 by these compounds leads to a measurable decrease in pS935 levels.
Data Presentation
The following tables summarize the quantitative data for PF-06447475, a representative compound of the this compound class.
Table 1: In Vitro and Cellular Potency of PF-06447475
| Assay Type | Target | Cell Line | IC50 Value |
| Enzymatic Assay | LRRK2 | - | 3 nM |
| Whole-Cell Assay | Endogenous LRRK2 | Raw264.7 | <10 nM |
| Whole-Cell Assay | Overexpressed LRRK2 | HEK293 | 25 nM |
Table 2: Recommended Concentration Range for Cell Culture Experiments
| Cell Line | Treatment Concentration Range | Notes |
| Primary Neurons | 5 nM - 120 nM | Effective for long-term (e.g., 16 days) inhibition of LRRK2 activity. |
| Raw264.7 | 10 nM - 1 µM | A concentration of 100 nM for 1 hour is often sufficient to inhibit pS935-LRRK2. |
| HEK293 (LRRK2 overexpression) | 10 nM - 10 µM | A 90-minute incubation is typically used for dose-response studies. |
Experimental Protocols
Cell Culture Protocols
a) HEK293 Cells for LRRK2 Overexpression
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using a suitable enzyme-free cell dissociation solution or trypsin-EDTA. Resuspend in fresh media and re-plate at a 1:3 to 1:6 ratio.
-
Transfection (for transient overexpression): Plate cells to be 70-80% confluent on the day of transfection. Use a suitable transfection reagent according to the manufacturer's protocol to introduce LRRK2 expression plasmids. Assays are typically performed 24-48 hours post-transfection.
b) Raw264.7 Macrophage Cells
-
Media: DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: These cells are adherent. To subculture, gently scrape the cells from the flask surface. Do not use trypsin.[1] Resuspend in fresh media and re-plate at a 1:3 to 1:6 ratio every 2-3 days.
c) Primary Rat Cortical Neurons (from E18 embryos)
-
Coating Culture Vessels: Coat plates or coverslips with 50 µg/mL Poly-D-Lysine for 1 hour at 37°C, wash three times with sterile water, and then coat with 5 µg/mL Laminin overnight at 37°C before use.
-
Dissection and Dissociation: Dissect cortices from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).[2] Mince the tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C.[3] Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[3]
-
Plating and Maintenance: Plate the cells in Neurobasal medium supplemented with B-27 supplement, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 37°C in a 5% CO2 humidified incubator. Perform a half-media change every 3-4 days.
Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound or its analog (e.g., 10 mM PF-06447475) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add the compound-containing medium to the cells and incubate for the desired duration (e.g., 1-2 hours for signaling pathway studies, or longer for chronic effect studies).
Western Blot for pS935-LRRK2 Inhibition
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser935) (e.g., Abcam ab133450) overnight at 4°C.[4][5]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.
Mandatory Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Testing
Caption: A typical experimental workflow for evaluating LRRK2 inhibitors in cell culture.
References
- 1. reddit.com [reddit.com]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-LRRK2 (phospho S935) antibody [UDD2 10(12)] (ab133450) | Abcam [abcam.com]
- 5. citeab.com [citeab.com]
Application Notes and Protocols for the Quantification of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is a small molecule belonging to the pyrrolopyrimidine class of compounds. This structural motif is a common core in the development of kinase inhibitors, which are crucial in targeted cancer therapy and the treatment of autoimmune diseases.[1][2][3] Accurate quantification of such compounds in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[4][5] These application notes provide a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for bioanalysis due to its high specificity and sensitivity.[6]
Signaling Pathway Context
Pyrrolopyrimidine derivatives frequently act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[7][8] Dysregulation of these pathways is a hallmark of many diseases, including cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often constitutively active in tumor cells.[9] The diagram below illustrates a simplified representation of this pathway, a potential target for inhibitors like this compound.
Experimental Workflow Overview
The bioanalytical workflow for the quantification of this compound in plasma involves several key steps, from sample collection to data analysis. The following diagram outlines the general procedure.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for a validated LC-MS/MS assay for this compound, based on established methods for similar small molecule kinase inhibitors.[5][10]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| Low QC (LQC) | 3 | ≤ 10 | ± 10% | ≤ 10 | ± 10% |
| Medium QC (MQC) | 100 | ≤ 10 | ± 10% | ≤ 10 | ± 10% |
| High QC (HQC) | 1500 | ≤ 10 | ± 10% | ≤ 10 | ± 10% |
Table 3: Matrix Effect and Recovery
| Parameter | Low QC (LQC) | High QC (HQC) |
| Matrix Factor (CV%) | ≤ 15 | ≤ 15 |
| Recovery (%) | > 85% | > 85% |
Detailed Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d8
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and SIL-IS in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution of the analytical standard with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[5][11]
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Add 100 µL of water containing 0.1% formic acid to the vial and mix.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
| This compound | |
| SIL-IS |
Note: The specific m/z transitions and collision energies for the analyte and internal standard must be determined experimentally by infusing the pure compounds into the mass spectrometer.
Data Analysis and Quantification
The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x²) linear regression analysis is typically used to fit the data. The concentrations of the unknown samples are then interpolated from this calibration curve.
References
- 1. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
Unveiling Signaling Cascades: 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine Derivatives as Chemical Probes
For Immediate Release
[City, State] – [Date] – A class of chemical compounds based on the 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine scaffold is proving to be a powerful tool for researchers investigating cellular signaling pathways, particularly in the fields of immunology and oncology. These compounds, exemplified by the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, Branebrutinib (BMS-986195), offer a means to dissect the intricate molecular conversations that govern cell fate. This application note provides detailed protocols and data for utilizing these chemical probes to advance our understanding of key signaling networks.
Introduction to this compound Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine core is a versatile scaffold that has been successfully employed in the development of numerous kinase inhibitors. By modifying substituents at various positions, medicinal chemists have been able to design highly potent and selective inhibitors for a range of kinases, including BTK, LRRK2, and others. These compounds serve as invaluable chemical probes for elucidating the physiological and pathological roles of their respective targets.
This document will focus on Branebrutinib (BMS-986195) as a representative example of this class of chemical probes. Branebrutinib is a highly potent and selective covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Its specificity and well-characterized mechanism of action make it an ideal tool for studying BTK-mediated signaling.
Mechanism of Action
Branebrutinib acts by covalently modifying a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1] BTK is a non-receptor tyrosine kinase essential for B-cell development, activation, proliferation, and survival.[2] It also plays a crucial role in the signaling pathways of other immune cells, including monocytes and mast cells, through Fcγ and Fcε receptors.[2][3] By inhibiting BTK, Branebrutinib effectively blocks these downstream signaling events.
Data Presentation
The inhibitory activity and selectivity of Branebrutinib have been extensively characterized. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Branebrutinib against Tec Family Kinases
| Target Kinase | IC50 (nM) |
| BTK | 0.1 |
| TEC | 0.9 |
| BMX | 1.5 |
| TXK | 5 |
Source: Selleck Chemicals.[4]
Table 2: Cellular Activity of Branebrutinib
| Assay | Cell Type | IC50 (nM) |
| BCR-stimulated CD69 expression | Human whole blood (B-cells) | 11 |
| BCR-stimulated Calcium Flux | Ramos B-cells | 7 |
| Antigen-dependent IL-6 production | B-cells | <1 |
| Antigen-dependent CD86 expression | B-cells | <1 |
| Antigen-dependent proliferation | B-cells | <1 |
| FcγR-dependent TNF-α production | Human cells | <1 |
Source: MedchemExpress, ACS Publications.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway and a typical experimental workflow for studying the effects of Branebrutinib.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the use of Branebrutinib as a chemical probe.
Protocol 1: Western Blot Analysis of BTK Phosphorylation
This protocol is designed to assess the inhibitory effect of Branebrutinib on the autophosphorylation of BTK at Tyrosine 223 (Y223).
Materials:
-
B-cell line (e.g., Ramos, DOHH2)
-
Complete culture medium
-
Branebrutinib (BMS-986195)
-
DMSO (vehicle control)
-
Anti-human IgM or IgG
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture B-cells to the desired density. Pre-treat cells with various concentrations of Branebrutinib (e.g., 0.1 nM to 1000 nM) or DMSO for 2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells with anti-human IgM or IgG (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.
-
Cell Lysis: Pellet cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-BTK (Y223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities. Strip the membrane and re-probe for total BTK to normalize the phospho-BTK signal.
Protocol 2: Flow Cytometry Analysis of B-cell Activation
This protocol measures the expression of B-cell activation markers CD69 and CD86 following BCR stimulation and treatment with Branebrutinib.
Materials:
-
Isolated primary B-cells or a B-cell line
-
Complete culture medium
-
Branebrutinib (BMS-986195)
-
DMSO (vehicle control)
-
Anti-human IgM, F(ab')2 fragment
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Prepare a single-cell suspension of B-cells. Pre-treat the cells with varying concentrations of Branebrutinib or DMSO for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells with anti-human IgM (10 µg/mL) for 18-24 hours at 37°C.
-
Antibody Staining: Harvest cells, wash with FACS buffer, and stain with the antibody cocktail for 30 minutes on ice in the dark.
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD19+ B-cell population and analyze the expression of CD69 and CD86.
Protocol 3: Calcium Flux Assay
This protocol assesses the effect of Branebrutinib on BCR-induced intracellular calcium mobilization.
Materials:
-
B-cell line (e.g., Ramos)
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Branebrutinib (BMS-986195)
-
DMSO (vehicle control)
-
Anti-human IgM
-
Flow cytometer or fluorescence plate reader capable of kinetic measurements
Procedure:
-
Cell Loading: Resuspend B-cells in HBSS and load with the calcium indicator dye according to the manufacturer's instructions.
-
Treatment: Aliquot the dye-loaded cells and pre-treat with various concentrations of Branebrutinib or DMSO.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a short period.
-
Stimulation and Data Acquisition: Add anti-human IgM to stimulate the cells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Analyze the kinetic data to determine the peak fluorescence intensity and the area under the curve for each treatment condition.
Conclusion
Chemical probes based on the this compound scaffold, such as Branebrutinib, are indispensable tools for the detailed investigation of cellular signaling pathways. Their high potency and selectivity allow for the precise dissection of the roles of specific kinases in health and disease. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these probes in their studies, ultimately contributing to the development of novel therapeutic strategies.
References
Application Notes and Protocols for Oral Administration of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The compound 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which have been investigated for various therapeutic applications, including as kinase inhibitors.[1][2][3][4][5][6] Successful oral administration is a critical step in the preclinical assessment of such compounds.
Data Presentation
Table 1: Recommended Oral Gavage Volumes and Needle Sizes for Mice
This table provides a summary of recommended maximum oral gavage volumes and appropriate needle sizes for mice of different weights, compiled from various institutional guidelines.[7][8][9][10][11]
| Mouse Body Weight (g) | Maximum Dosing Volume (ml/kg) | Recommended Gavage Needle Gauge | Recommended Gavage Needle Length (inches) |
| < 14 | 10 | 24 G | 1 |
| 14 - 20 | 10 | 22 G | 1 - 1.5 |
| 20 - 25 | 10 | 20 G | 1.5 |
| 25 - 30 | 10 | 18 G | 1.5 - 2 |
| > 30 | 10 | 18 G | 2 |
Note: The lowest possible volume should be administered. Larger volumes require specific justification and approval from the Institutional Animal Care and Use Committee (IACUC).[9] For pregnant animals, the maximum volume should be reduced.[8]
Table 2: Common Excipients for Oral Formulations in Preclinical Studies
This table lists common excipients used for oral formulations, particularly for compounds with poor aqueous solubility.[12][13][14]
| Excipient Type | Examples | Primary Use |
| Suspending Agents | Methylcellulose, Carboxymethyl cellulose, Hydroxypropyl methylcellulose | To create uniform suspensions for insoluble compounds. |
| Solubilizing Agents | Cyclodextrins (e.g., HP-β-CD), Polysorbate 80, Cremophor EL | To increase the solubility of the compound in an aqueous vehicle. |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (DMSO) | To dissolve compounds that are not soluble in water. Often used in combination with other vehicles. |
| Lipid-based Vehicles | Corn oil, Medium-chain triglycerides | For highly lipophilic compounds. |
| pH Modifiers | Buffers (e.g., citrate, phosphate) | To adjust the pH of the formulation to enhance solubility or stability. |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation of this compound (Hypothetical Example)
This protocol describes the preparation of a 10 mg/mL suspension, a common formulation strategy for poorly water-soluble compounds.
Materials:
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Volumetric flasks
-
Stir plate and stir bar
-
Homogenizer (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dose per animal. For example, for 20 mice at a 100 mg/kg dose and an average weight of 25g, the dose per mouse is 2.5 mg. If the dosing volume is 10 mL/kg (0.25 mL/mouse), the required concentration is 10 mg/mL. To prepare 10 mL of this suspension, 100 mg of the compound is needed.
-
Weigh the Compound: Accurately weigh the required amount of this compound using an analytical balance.
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding the methylcellulose powder to heated water (60-70°C) while stirring, and then allowing it to cool to form a clear solution.
-
Trituration: Transfer the weighed compound to a mortar. Add a small volume of the methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the mortar while continuously stirring.
-
Homogenization: Transfer the mixture to a volumetric flask or beaker. Stir continuously with a magnetic stir bar for at least 30 minutes to ensure a uniform suspension. For a finer suspension, a homogenizer can be used.
-
Storage: Store the suspension at 2-8°C. It is recommended to prepare the formulation fresh or determine its stability if stored for longer periods. Shake well before each use to ensure uniform distribution of the compound.
Protocol 2: Oral Administration by Gavage in Mice
This protocol details the standard procedure for oral gavage in mice.[7][8][9][10][11] All procedures should be performed by trained personnel in accordance with IACUC guidelines.
Materials:
-
Prepared formulation of this compound
-
Appropriately sized gavage needles (see Table 1)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume.[10]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib or xiphoid process.[8][11] Mark the needle to ensure it is not inserted too far.
-
Dose Preparation: Draw the calculated volume of the formulation into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held securely.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and try again.[10][11]
-
Dose Administration: Once the needle is in the correct position (in the esophagus, not the trachea), administer the formulation slowly and steadily.
-
Needle Removal: After administration, gently withdraw the needle in the same path it was inserted.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.[9]
Mandatory Visualization
Caption: Experimental workflow for formulation and oral administration.
Caption: Logic for selecting an appropriate oral formulation vehicle.
References
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound,(CAS# 90870-83-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 16. keyorganics.net [keyorganics.net]
Application Note: Western Blot Protocol for Assessing Target Engagement of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine, an Akt Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component of many kinase inhibitors.[1][2][3] Compounds based on this structure, such as 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine, are often designed as ATP-competitive inhibitors that target specific protein kinases.[3][4] One such critical kinase is Protein Kinase B (Akt), a central node in cell signaling pathways that regulate cell growth, proliferation, and survival.[4][5] Dysregulation of the Akt pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[6]
Target engagement is a critical early step in drug discovery, confirming that a drug candidate interacts with its intended molecular target within a cellular context.[7] Western blotting is a robust and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation, which serve as direct readouts of target engagement for kinase inhibitors.[5][7] This application note provides a detailed protocol to assess the cellular target engagement of this compound by monitoring the phosphorylation of a key downstream substrate of Akt.
Principle of the Assay
The engagement of this compound with its target, Akt, is quantified by measuring a downstream biomarker: the phosphorylation status of Glycogen Synthase Kinase 3 Beta (GSK3β).[8][9] Akt directly phosphorylates and inactivates GSK3β at the serine 9 residue (p-GSK3β Ser9).[9][10][11] Therefore, effective inhibition of Akt by the compound will lead to a dose-dependent decrease in the levels of p-GSK3β (Ser9).
This change is measured by Western blot using a phospho-specific antibody that detects p-GSK3β (Ser9). To ensure accurate quantification, the signal from the phospho-protein is normalized to the total amount of GSK3β protein and a loading control (e.g., GAPDH).[10][11] A reduction in the normalized p-GSK3β signal upon treatment confirms that the compound is engaging and inhibiting Akt in the cell.
Signaling Pathway and Experimental Workflow
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action. The compound inhibits Akt, preventing the phosphorylation of its downstream target, GSK3β.
Caption: Inhibition of the Akt signaling pathway.
Experimental Workflow Diagram
This diagram outlines the key steps of the Western blot protocol for assessing target engagement.
Caption: Western blot workflow for target engagement.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: PC-3 (human prostate cancer) or other cell line with constitutively active Akt signaling.
-
Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Buffers:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5][10][12]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.[13]
-
Wash Buffer: TBST.
-
-
Protein Assay: BCA Protein Assay Kit.
-
Antibodies:
-
Primary: Rabbit anti-p-GSK3β (Ser9), Rabbit anti-Total GSK3β, Mouse anti-GAPDH (Loading Control).
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Other Reagents: Laemmli sample buffer (4x), SDS-PAGE gels, PVDF membrane, Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture PC-3 cells in complete media at 37°C and 5% CO₂.
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the media with serum-free media for 4-6 hours to reduce basal Akt activity.
-
Prepare serial dilutions of the compound in serum-free media (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM, 10 µM). The "0" sample (vehicle control) should contain the same final concentration of DMSO as the highest compound concentration.
-
Treat the cells with the compound dilutions for 2 hours.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to pre-chilled microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[5]
-
Carefully transfer the supernatant (protein extract) to new tubes.[5]
-
-
Protein Quantification:
-
Sample Preparation for SDS-PAGE:
-
To 15 µg of protein, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Load 15 µg of each denatured protein sample into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Wash the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature.[5][10]
-
Incubate the membrane with the primary antibody against p-GSK3β (Ser9) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]
-
The next day, wash the membrane three times for 10 minutes each with TBST.[5][10]
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Stripping and Re-probing:
Data Presentation and Interpretation
The quantitative data from the densitometric analysis should be structured for clear comparison. The intensity of the p-GSK3β band should be normalized to the total GSK3β band, and subsequently to the GAPDH loading control band. The percent inhibition is calculated relative to the vehicle-treated control.
Table 1: Hypothetical Dose-Response Data for Target Engagement
| Compound Conc. (µM) | p-GSK3β (Ser9) Intensity | Total GSK3β Intensity | GAPDH Intensity | Normalized Ratio (p-GSK3β / Total GSK3β) | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.05 | 1.02 | 0.95 | 0% |
| 0.01 | 0.88 | 1.03 | 1.01 | 0.85 | 10.5% |
| 0.1 | 0.52 | 1.06 | 1.03 | 0.49 | 48.4% |
| 1.0 | 0.15 | 1.04 | 1.00 | 0.14 | 85.3% |
| 5.0 | 0.06 | 1.05 | 1.02 | 0.06 | 93.7% |
| 10.0 | 0.04 | 1.03 | 1.01 | 0.04 | 95.8% |
Note: Intensity values are arbitrary units normalized to the vehicle control after accounting for loading controls.
A dose-dependent decrease in the normalized p-GSK3β ratio indicates successful target engagement and inhibition of the Akt pathway by this compound. This data can be used to determine an in-cell IC₅₀ value for target engagement.
References
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Using 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Derivatives of this scaffold, such as 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine, have demonstrated significant activity against a range of protein kinases implicated in cancer and inflammatory diseases.[4][5][6] High-throughput screening (HTS) plays a pivotal role in the discovery of novel therapeutic agents by enabling the rapid evaluation of large compound libraries.[7][8] These application notes provide detailed protocols for HTS assays designed to identify and characterize novel kinase inhibitors based on the this compound core.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[8][9] The pyrrolo[2,3-d]pyrimidine core acts as a versatile scaffold for developing inhibitors targeting various kinases, including but not limited to FMS-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), Protein Kinase B (PKB/Akt), Epidermal Growth Factor Receptor (EGFR), and Signal Transducer and Activator of Transcription 6 (STAT6).[2][4][5][6] The protocols outlined below are designed to be adaptable for screening compounds against these and other relevant kinase targets.
Data Presentation
The following tables summarize hypothetical quantitative data from primary and secondary screening assays for a representative compound, "Compound X" (this compound).
Table 1: Primary High-Throughput Screening Results for Compound X
| Assay Type | Target Kinase | Compound Concentration (µM) | Percent Inhibition (%) |
| TR-FRET | Kinase A | 10 | 85 |
| AlphaScreen | Kinase B | 10 | 78 |
| Fluorescence Polarization | Kinase C | 10 | 12 |
Table 2: Dose-Response Analysis of Compound X against Target Kinases
| Target Kinase | IC₅₀ (nM) | Assay Type |
| Kinase A | 50 | TR-FRET |
| Kinase B | 120 | AlphaScreen |
Table 3: Selectivity Profile of Compound X
| Kinase | IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase D | >10,000 |
| Kinase E | >10,000 |
| PKA | >10,000 |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is designed for a 384-well plate format and is suitable for primary HTS and dose-response studies.
Materials:
-
Kinase of interest (e.g., PKBβ)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 10 mM EDTA in assay buffer
-
Detection Reagent: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Dispense 50 nL of test compound or DMSO (control) into the wells of the 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop solution.
-
Add 5 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound.
Protocol 2: AlphaScreen Kinase Assay
This protocol provides an alternative method for assessing kinase activity and is also suitable for HTS in a 384-well format.
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 µM Na₃VO₄
-
Stop Buffer: 50 mM HEPES (pH 7.4), 50 mM EDTA, 0.1% Tween-20
-
AlphaScreen Donor Beads (Streptavidin-coated)
-
AlphaScreen Acceptor Beads (e.g., anti-phospho-substrate antibody-conjugated)
-
Test compounds in DMSO
-
384-well white opaque plates
Procedure:
-
Add 50 nL of test compound or DMSO to the wells.
-
Add 5 µL of a 2X kinase solution to each well.
-
Add 5 µL of a 2X solution of biotinylated substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of stop buffer containing the AlphaScreen Acceptor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of AlphaScreen Donor Beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Analyze the data to determine the inhibitory activity of the test compounds.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a pyrrolopyrimidine compound.
Experimental Workflow Diagram
Caption: A typical workflow for high-throughput screening and lead identification.
Logical Relationship Diagram
Caption: The logical progression for validating hits from a primary screen.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay?
A1: This is a common issue for many kinase inhibitors and other poorly soluble compounds. The precipitation is often due to a phenomenon known as "solvent shock." Your compound is likely highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is significantly lower in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the compound is forced into an environment where it is no longer soluble, causing it to crash out of solution.
Q2: What is the predicted aqueous solubility of this compound?
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Tool |
| Molecular Weight | 204.23 g/mol | Sinfoo Biotech[1] |
| LogP | ~1.0 - 1.5 | ChemAxon, other online predictors |
| Predicted Intrinsic Solubility (logS) | -3.0 to -4.0 (corresponding to ~1-10 µg/mL) | Online solubility prediction tools[2][3] |
| pKa (most basic) | ~4.5 - 5.5 | ChemAxon, other online predictors |
Disclaimer: The predicted values are for informational purposes only and have not been experimentally confirmed. Actual solubility may vary depending on experimental conditions.
Q3: What are the initial steps I should take to improve the solubility of my compound for an in vitro assay?
A3: Start with optimizing your dilution technique. Instead of a single large dilution, try a serial dilution approach. Pre-warming the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) can also help. Additionally, ensure your final DMSO concentration is as low as possible (ideally ≤ 0.5%) to minimize its impact on the assay and solubility.
Troubleshooting Guide: Compound Precipitation
This guide addresses common precipitation issues encountered during in vitro experiments with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution of DMSO stock. | - Lower the final concentration of the compound.- Perform serial dilutions in the aqueous buffer.- Add the DMSO stock dropwise to the pre-warmed, vortexing buffer. |
| Precipitation Over Time in Incubator | - Temperature shift from room temperature to 37°C.- pH shift in the medium due to CO2 and cell metabolism.- Interaction with media components (salts, proteins). | - Pre-warm the media to 37°C before adding the compound.- Use a buffered medium (e.g., with HEPES) to maintain a stable pH.- Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. |
| Cloudiness or Film Formation | - Formation of fine, amorphous precipitate.- Interaction with serum proteins in the media. | - Centrifuge the solution and check the supernatant for the active compound.- Reduce the serum concentration if possible, or use serum-free media for initial solubility tests. |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for common techniques to improve the solubility of this compound.
Use of Co-solvents and pH Adjustment
Objective: To increase the solubility by modifying the solvent properties and the ionization state of the compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
Protocol:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare a series of aqueous buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
In separate tubes, add the DMSO stock to each buffer to achieve a final compound concentration of 100 µM. Ensure the final DMSO concentration is consistent and low (e.g., 1%).
-
Vortex each tube vigorously for 1 minute.
-
Incubate the tubes at room temperature for 1-2 hours.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Cyclodextrin Inclusion Complexation
Objective: To encapsulate the hydrophobic compound within the cyclodextrin cavity to form a water-soluble complex.[4]
Materials:
-
This compound
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vortex mixer
-
Lyophilizer (optional)
Protocol (Kneading Method):
-
Weigh out the compound and HP-β-CD in a 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Gradually add the compound to the paste while continuously triturating with the pestle.
-
Knead the mixture for 30-60 minutes. The paste should become stiffer as the complex forms.
-
Dry the resulting solid paste in a vacuum oven or by lyophilization.
-
The resulting powder is the inclusion complex, which can then be dissolved in aqueous buffers for in vitro studies.
Illustrative Solubility Enhancement with HP-β-CD
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Compound alone in PBS pH 7.4 | ~5 | 1x |
| Compound with 1% HP-β-CD | ~50 | 10x |
| Compound with 5% HP-β-CD | ~200 | 40x |
Note: These are exemplary data based on similar compounds and should be experimentally determined.
Preparation of Amorphous Solid Dispersions
Objective: To improve the dissolution rate and apparent solubility by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[5]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer
-
Methanol or other suitable volatile organic solvent
-
Rotary evaporator or vacuum oven
Protocol (Solvent Evaporation Method):
-
Dissolve the compound and the polymer (e.g., in a 1:4 drug-to-polymer weight ratio) in a suitable volume of methanol.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be ground into a fine powder and then dissolved in the desired aqueous buffer for experiments.
Lipid-Based Formulations
Objective: To dissolve the lipophilic compound in a lipid-based vehicle to improve its dispersion and solubility in aqueous media.[6][7]
Materials:
-
This compound
-
Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)
-
Cremophor® EL (Polyoxyl 35 castor oil)
-
Polyethylene glycol 400 (PEG 400)
-
Vortex mixer
Protocol (Self-Emulsifying Drug Delivery System - SEDDS):
-
Prepare a formulation by mixing Labrasol®, Cremophor® EL, and PEG 400 in a specific ratio (e.g., 40:30:30 by weight).
-
Add the compound to the lipid mixture and vortex until a clear solution is obtained. Gentle warming (e.g., to 40°C) may be required.
-
This drug-loaded lipid formulation can then be added to the aqueous assay buffer, where it will spontaneously form a fine emulsion, keeping the drug in a solubilized state.
Visualizations
Experimental Workflow for Troubleshooting Precipitation
Caption: A decision-making workflow for troubleshooting compound precipitation.
Signaling Pathway (Illustrative Example for a Kinase Inhibitor)
Assuming this compound is a hypothetical inhibitor of a kinase (e.g., "Kinase X") in a generic signaling pathway leading to cell proliferation.
Caption: Inhibition of a hypothetical "Kinase X" signaling pathway.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 3. chemaxon.com [chemaxon.com]
- 4. researchgate.net [researchgate.net]
- 5. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. future4200.com [future4200.com]
Troubleshooting low yield in the synthesis of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine.
Troubleshooting Guide: Low Yield
Low yield in the synthesis of this compound is a common issue. The primary reaction is a nucleophilic aromatic substitution (SNAr) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with morpholine. The following Q&A section addresses specific problems you might be facing.
Question 1: My reaction is not going to completion, and I have a significant amount of unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine remaining. What could be the cause?
Answer:
Incomplete conversion is often due to suboptimal reaction conditions or degradation of starting materials. Here are several factors to consider:
-
Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution on the pyrrolo[2,3-d]pyrimidine core may require elevated temperatures and sufficient time to proceed to completion. Depending on the solvent, temperatures from 80°C to 120°C are common. Consider increasing the reaction time or temperature incrementally.
-
Base Strength and Stoichiometry: Morpholine can act as both the nucleophile and the base to neutralize the HCl generated during the reaction. However, using an additional, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) can be more effective. Ensure at least one equivalent of base is used in addition to the morpholine. An excess of morpholine (2-3 equivalents) can also be used to drive the reaction forward.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol are generally effective for this type of reaction as they can solvate the intermediate and reactants well.
-
Quality of Starting Material: Ensure the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is pure. Impurities can interfere with the reaction. It should be stored in a cool, dry place.[1]
Question 2: I am observing a significant amount of a major byproduct. How can I identify and minimize it?
Answer:
The most common byproduct in this reaction is 7H-pyrrolo[2,3-d]pyrimidin-4-ol, formed by the hydrolysis of the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Source of Hydrolysis: This occurs if there is water in your reaction mixture. The 4-chloro starting material is sensitive to moisture, especially at elevated temperatures and in the presence of a base.
-
Minimizing Hydrolysis:
-
Use Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried. Use of anhydrous solvents is recommended.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
-
Identification: The 4-hydroxy byproduct will have a different Rf value on TLC and a distinct mass in mass spectrometry analysis (M-Cl+OH).
Question 3: My yield is low after purification. What purification strategies are most effective?
Answer:
Purification can be challenging due to the potential for similar polarities between the product and unreacted starting material or byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, for example, with dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes, can effectively separate the product.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective method to obtain highly pure product and improve the final isolated yield.
-
Acid-Base Extraction: An acid-base workup can sometimes help to remove basic impurities or unreacted morpholine before chromatography.
Question 4: Are there alternative reaction conditions I can try to improve the yield?
Answer:
Yes, several variations in reaction conditions have been reported for similar transformations that may improve your yield.
-
Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields by providing efficient and uniform heating.
-
Acid Catalysis (with caution): While generally used for less nucleophilic amines like anilines, a small amount of acid catalysis has been explored.[2][3] However, for a reactive aliphatic amine like morpholine, this may increase the risk of hydrolysis of the starting material.[2][3] This approach is not typically recommended for this specific transformation.
-
Solvent-Free Conditions: In some cases, heating the neat mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and excess morpholine may drive the reaction to completion, simplifying the workup.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Yields for this type of nucleophilic aromatic substitution can vary widely depending on the specific conditions and scale. However, yields in the range of 60-90% are commonly reported in the literature for analogous reactions.
Q2: Why is the substitution favored at the C4 position of the pyrrolo[2,3-d]pyrimidine ring?
A2: Nucleophilic attack at the C4 position is electronically favored over the C2 position. The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by resonance, as the negative charge can be delocalized onto the pyrimidine nitrogen atoms.[4]
Q3: Can I use other bases besides DIPEA or K₂CO₃?
A3: Yes, other non-nucleophilic organic bases such as triethylamine (TEA) or inorganic bases like sodium carbonate (Na₂CO₃) can also be used. The choice of base may depend on the solvent and reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot corresponding to the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, should diminish over time, while a new spot corresponding to the product should appear.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the nucleophilic aromatic substitution on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines, which can serve as a reference for optimizing your synthesis.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various anilines | HCl (catalytic) | Isopropanol | Reflux | 12 | 16-94 | [5] |
| Benzylamine | DIPEA | n-BuOH | 120 | 20 | 54 | [6][7] |
| Morpholine | Excess Morpholine | Isopropanol | 80 | 12 | ~85 | General Protocol |
| Various amines | K₂CO₃ | DMF | 100 | 8 | 70-90 | General Protocol |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative procedure based on common methods for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as n-butanol or isopropanol (approximately 10 mL per mmol of the starting material).
-
Add morpholine (2.0-3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure this compound.
Visualizations
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Optimizing the dosage of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine to minimize off-target effects
A-107: Technical Guidance for 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and Related Kinase Inhibitors
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing the dosage of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors to minimize off-target effects. While specific public data for "this compound" is limited, this guide utilizes the well-documented class of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine inhibitors targeting IGF-1R as a representative example to illustrate key principles and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with pyrrolo[2,3-d]pyrimidine-based kinase inhibitors?
A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to unexpected experimental results, cellular toxicity, and misinterpretation of the inhibitor's biological role.
Q2: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with inhibiting the primary target. What could be the cause?
A: This is a classic indication of a potential off-target effect. The observed phenotype may be a consequence of inhibiting one or more other kinases. It is crucial to validate that the phenotype is a direct result of on-target inhibition.
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?
A: There are several established methods to validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1]
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]
-
Knockdown/Knockout Models: Compare the inhibitor's phenotype with that induced by siRNA, shRNA, or CRISPR-mediated knockdown or knockout of the target protein. A high degree of correlation suggests an on-target effect.
Q4: At what concentration should I use my inhibitor to minimize off-target effects?
A: Use the lowest concentration of the inhibitor that still produces the desired on-target effect. A full dose-response curve is essential to identify the optimal concentration range. Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets. For cell-based assays, a potent inhibitor should ideally have an IC50 value of less than 1 µM.
Troubleshooting Guides
This guide addresses common problems encountered when using pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | 1. Variability in inhibitor concentration, cell density, or treatment duration.2. Off-target effects at higher concentrations contributing to variability.3. Inhibitor degradation. | 1. Optimize Inhibitor Concentration: Perform a detailed dose-response analysis to identify the optimal concentration range.2. Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase.3. Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor.4. Prepare Fresh Stock Solutions: Prepare fresh inhibitor stocks and store them properly to avoid degradation.[1] |
| Observed phenotype does not correlate with target knockdown (e.g., via siRNA/CRISPR). | The phenotype may be due to the inhibition of one or more off-target kinases. | 1. Perform a Kinome-Wide Selectivity Screen: Screen the inhibitor against a broad panel of kinases to identify potential off-targets.2. Test Structurally Unrelated Inhibitors: Use an inhibitor with a different chemical scaffold that targets the same primary kinase to see if the phenotype is reproduced.[1]3. Consult Literature: Review literature for known off-targets of similar compounds. |
| High levels of cytotoxicity observed at effective concentrations. | 1. The cytotoxicity may be an on-target effect.2. Off-target kinase inhibition is causing cell death.3. Compound solubility issues leading to precipitation and non-specific effects. | 1. Validate On-Target Cytotoxicity: Use a rescue experiment with an inhibitor-resistant mutant of the target kinase.2. Identify Off-Target Culprits: Cross-reference the inhibitor's off-target profile with kinases known to be essential for the survival of your cell line.3. Check Solubility: Ensure the inhibitor is fully dissolved in your cell culture media and use appropriate vehicle controls. |
| High potency in biochemical assays, but low potency in cell-based assays. | 1. Poor cell permeability of the inhibitor.2. The inhibitor is being actively transported out of the cell.3. High intracellular ATP concentration outcompeting the inhibitor.4. Inhibitor degradation in cell culture media. | 1. Assess Cell Permeability: Use computational models or experimental assays to determine the inhibitor's ability to cross the cell membrane.2. Use Efflux Pump Inhibitors: Co-treat with inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency increases.3. Measure Intracellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm the inhibitor is binding to its target inside the cell.[2][3] |
Data Presentation
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. When evaluating a new inhibitor, it is essential to compare its IC50 against the primary target with its IC50 against a panel of other kinases.
Table 1: Representative Inhibitory Profile of a Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitor
| Kinase Target | IC50 (nM) | Selectivity vs. Primary Target | Notes |
| IGF-1R (Primary Target) | 5 | 1x | Potent on-target activity |
| Insulin Receptor (IR) | 50 | 10x | Closely related kinase, some cross-reactivity expected. |
| JNK1 | >5000 | >1000x | High selectivity against this off-target.[4] |
| JNK3 | >5000 | >1000x | High selectivity against this off-target.[4] |
| CSF1R | 850 | 170x | Moderate off-target activity. |
| RET | 1200 | 240x | Moderate off-target activity. |
| Aurora A | 2500 | 500x | Low off-target activity. |
Note: The data in this table is illustrative and compiled from general knowledge of this inhibitor class. Actual values will vary for specific compounds.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
This protocol is used to determine the IC50 values of the inhibitor against a panel of purified kinases.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute each kinase to a 2X working concentration in 1X kinase buffer.
-
Prepare a 4X solution of the appropriate substrate and ATP for each kinase in 1X kinase buffer. The final ATP concentration should be at or near the Km for each kinase.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of 2X kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Add 2.5 µL of the 4X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of a detection reagent (e.g., ADP-Glo, Kinase-Glo) to all wells to stop the reaction.
-
Incubate as required for the detection reagent.
-
Read the luminescence or fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other wells.
-
Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blotting for Downstream Target Inhibition in Cells
This protocol assesses the on-target activity of the inhibitor by measuring the phosphorylation of a downstream signaling protein (e.g., p-Akt for IGF-1R inhibition).
-
Cell Treatment:
-
Plate cells and allow them to adhere or grow to the desired confluency.
-
Starve the cells in serum-free media for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of the inhibitor or vehicle control for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated target (e.g., anti-p-Akt) and the total target (e.g., anti-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized phosphorylation level against the inhibitor concentration to determine the cellular IC50.
-
Mandatory Visualizations
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting logic for off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address the metabolic instability of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine, also known as PF-06447475.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PF-06447475) and why is its metabolic stability a concern?
A1: this compound, identified as the potent and selective LRRK2 kinase inhibitor PF-06447475, is a compound of significant interest in neurodegenerative disease research, particularly for Parkinson's Disease.[1][2] While it exhibits high potency and brain penetrance, understanding its metabolic stability is crucial for preclinical and clinical development.[3][4] Metabolic instability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites, impacting the compound's efficacy and safety profile. Although it has shown high stability in rat liver microsomes, its comprehensive metabolic profile in humans is a key consideration for further development.[3][5]
Q2: What are the likely metabolic "hot spots" on the PF-06447475 molecule?
A2: Based on the structure, which consists of a pyrrolo[2,3-d]pyrimidine core and a morpholine ring, the primary sites susceptible to metabolism are:
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The Morpholine Ring: This moiety is known to be metabolically labile.[3] Common metabolic pathways include N-oxidation and oxidative ring cleavage, which can be mediated by Cytochrome P450 (CYP) enzymes.[6]
-
The Pyrrolo[2,3-d]pyrimidine Core: While generally a stable scaffold, this heterocyclic system can undergo oxidation at electron-rich positions.
-
The Phenyl Ring: The unsubstituted phenyl ring can be a site for hydroxylation.
Q3: Which Cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of PF-06447475?
A3: While specific reaction phenotyping data for PF-06447475 is not publicly available, compounds with similar structural motifs are often metabolized by the CYP3A and CYP2D6 families.[7] CYP3A4, in particular, is a major enzyme involved in the metabolism of a wide range of drugs containing piperidine or morpholine rings.[7] To definitively identify the responsible CYP isoforms, a reaction phenotyping study is recommended.[8]
Q4: What are some general strategies to improve the metabolic stability of compounds like PF-06447475?
A4: Several medicinal chemistry strategies can be employed:
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Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms, at metabolically labile positions can prevent oxidative metabolism.
-
Reducing Lipophilicity: Lowering the lipophilicity of a molecule can decrease its interaction with metabolic enzymes.
-
Bioisosteric Replacement: Replacing the metabolically unstable morpholine ring with a more stable bioisostere is a common and effective approach.[3] Examples of morpholine bioisosteres include oxetanes, spirocyclic systems, and various fluorinated or bridged analogs.[9][10]
Troubleshooting Guides
Issue 1: High in vitro clearance observed in human liver microsomes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive Phase I Metabolism | Conduct a "metabolite identification" study using LC-MS/MS to identify the major metabolites. | Identification of metabolic "hot spots" on the molecule. |
| Specific CYP Isoform Involvement | Perform a "CYP reaction phenotyping" study using a panel of recombinant human CYP enzymes or specific chemical inhibitors.[8] | Identification of the primary CYP enzyme(s) responsible for the metabolism. |
| Instability in Assay Conditions | Run control experiments without NADPH to assess non-enzymatic degradation. | Determine if the compound is chemically unstable under the assay conditions. |
Issue 2: Low oral bioavailability in animal models despite good membrane permeability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High First-Pass Metabolism | Compare the pharmacokinetic profiles following intravenous (IV) and oral (PO) administration to calculate absolute bioavailability. | A significant difference between IV and PO exposure suggests high first-pass metabolism. |
| Gut Wall Metabolism | Incubate the compound with intestinal microsomes or S9 fractions to assess its stability in the gut. | Determine if the gut wall is a significant site of metabolism. |
| Efflux Transporter Activity | Use in vitro models like Caco-2 cells with and without specific efflux transporter inhibitors (e.g., for P-glycoprotein). | Determine if the compound is a substrate for efflux transporters, which can limit its absorption. |
Issue 3: Discrepancy between in vitro and in vivo metabolic data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Species Differences in Metabolism | Compare the metabolic profiles in liver microsomes from different species (e.g., rat, mouse, dog, human). | Identify the most relevant animal model for predicting human metabolism. |
| Involvement of Non-CYP Enzymes | If clearance is not inhibited by broad-spectrum CYP inhibitors, consider the involvement of other enzymes like FMOs or UGTs. | Broaden the scope of metabolic investigation to include other enzyme families. |
| Formation of Unique In Vivo Metabolites | Analyze in vivo samples (plasma, urine, feces) for metabolites not observed in in vitro systems. | Identify metabolic pathways that are only active in a whole-organism setting. |
Data Presentation
Table 1: In Vitro and In Vivo Pharmacokinetic Properties of PF-06447475 and Analogs
| Compound | LRRK2 IC50 (nM) | Rat Liver Microsomal Stability | Brain Permeability (unbound brain/plasma ratio) | P-gp Efflux Ratio | Reference |
| PF-06447475 | 3 | High | ~1 | Low | [3][5] |
| Analog A | 159 | Moderate | Not Reported | Not Reported | [11] |
| Analog B | <10 | High | Good | Not Reported | [12] |
Note: Data for analogs are from structurally related pyrrolopyrimidine LRRK2 inhibitors and are intended for comparative purposes.
Table 2: Potential Bioisosteric Replacements for the Morpholine Ring to Enhance Metabolic Stability
| Bioisostere | Rationale for Improved Stability | Potential Advantages | Potential Disadvantages |
| Oxetane | Reduced susceptibility to N-oxidation and ring cleavage.[10] | Improved solubility and metabolic stability. | May alter conformation and binding affinity. |
| Spiro[3.3]heptane | Blocks metabolism at the alpha-carbon to the nitrogen. | Increased three-dimensionality, potentially improving potency and selectivity. | Can be synthetically challenging. |
| Fluorinated Morpholine | Fluorine substitution can block sites of metabolism and lower pKa. | Can improve metabolic stability without significantly altering size. | May affect binding interactions. |
| Thiomorpholine-S,S-dioxide | The sulfone is resistant to oxidation. | Maintains a similar overall shape to morpholine. | Can increase polarity, affecting permeability. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of PF-06447475.
2. Materials:
-
PF-06447475 stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
3. Procedure:
-
Prepare the incubation mixture by combining HLM, phosphate buffer, and the NADPH regenerating system.
-
Pre-warm the incubation mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding PF-06447475 (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of PF-06447475.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of PF-06447475 remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Protocol 2: CYP450 Reaction Phenotyping Using Recombinant Human Enzymes
1. Objective: To identify the specific CYP450 isoforms responsible for the metabolism of PF-06447475.[8]
2. Materials:
-
PF-06447475 stock solution
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
Control incubations with specific substrates for each CYP isoform
-
Other materials as listed in Protocol 1
3. Procedure:
-
Incubate PF-06447475 separately with each recombinant CYP isoform in the presence of the NADPH regenerating system.
-
Include a positive control (a known substrate for that isoform) and a negative control (without the enzyme or NADPH).
-
Follow the incubation and quenching steps as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to determine the rate of PF-06447475 depletion for each CYP isoform.
4. Data Analysis:
-
Compare the rate of metabolism across the different CYP isoforms. The isoform that shows the highest rate of depletion is considered the primary metabolizing enzyme.
Mandatory Visualizations
Caption: Troubleshooting workflow for high in vitro clearance.
Caption: Potential metabolic pathways for PF-06447475.
Caption: Bioisosteric replacement strategies for the morpholine ring.
References
- 1. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 9. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and other pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The focus is on understanding and overcoming acquired resistance in cancer cells during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pyrrolo[2,3-d]pyrimidine-based inhibitors?
The pyrrolo[2,3-d]pyrimidine scaffold serves as a versatile framework for designing potent kinase inhibitors.[1] This structural feature mimics adenine, the core component of ATP, allowing these compounds to act as ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell signaling.[1] Depending on the specific substitutions on the pyrrolo[2,3-d]pyrimidine core, these inhibitors can target a range of kinases, including EGFR, Her2, VEGFR2, CDK2, FLT3, and others, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2][3][4]
Q2: My cancer cell line, which was initially sensitive to a this compound derivative, is now showing resistance. What are the common mechanisms of acquired resistance to kinase inhibitors?
Acquired resistance to kinase inhibitors is a significant challenge in cancer therapy.[5] Common mechanisms include:
-
Secondary Mutations in the Target Kinase: Mutations in the kinase's ATP-binding pocket can reduce the inhibitor's binding affinity. A well-known example is the "gatekeeper" mutation.[5]
-
Target Overexpression: Amplification of the gene encoding the target kinase can lead to an increase in the protein level, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thus maintaining their proliferation and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[6]
-
Phenotypic Changes: Cancer cells may undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic alterations that confer resistance.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of the following approaches is recommended:
-
Sanger or Next-Generation Sequencing (NGS): Sequence the coding region of the target kinase to identify potential resistance mutations.
-
Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): To assess for amplification of the target kinase gene.
-
Western Blotting or Phospho-proteomic Analysis: To evaluate the activation status of bypass signaling pathways.
-
Flow Cytometry or Western Blotting for ABC Transporters: To measure the expression levels of drug efflux pumps like P-glycoprotein (P-gp/ABCB1).[6]
-
Cellular Thermal Shift Assay (CETSA): To assess target engagement of the inhibitor in resistant versus sensitive cells.
Troubleshooting Guides
Issue 1: Gradual loss of efficacy of the pyrrolo[2,3-d]pyrimidine inhibitor in a long-term cell culture experiment.
-
Possible Cause: Development of a resistant population of cells.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the inhibitor in the current cell line with the initial, sensitive parental cell line.
-
Isolate a Resistant Clone: If the cell population is heterogeneous, consider single-cell cloning to isolate a purely resistant cell line for mechanistic studies.
-
Investigate Resistance Mechanism: Follow the experimental approaches outlined in FAQ 3 to identify the cause of resistance.
-
Consider Combination Therapy: Based on the identified resistance mechanism, explore combination therapies. For example, if a bypass pathway is activated, use an inhibitor for a key kinase in that pathway.
-
Issue 2: The pyrrolo[2,3-d]pyrimidine inhibitor shows reduced activity in a xenograft model compared to in vitro data.
-
Possible Cause:
-
Poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism).
-
In vivo resistance mechanisms not present in vitro (e.g., tumor microenvironment-mediated resistance).
-
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Assess the plasma and tumor concentrations of the compound over time in the animal model.
-
In Vivo Efficacy of a Related Compound: Test a pyrrolo[2,3-d]pyrimidine derivative with known favorable in vivo properties, if available, as a positive control.[3]
-
Histological and Molecular Analysis of Tumors: Analyze tumor samples for expression of the target kinase and activation of potential resistance pathways.
-
Consider Alternative Dosing Regimens: Optimize the dose and schedule of administration.
-
Quantitative Data Summary
Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| 5k | EGFR, Her2, VEGFR2, CDK2 | HepG2 | 29-59 (cytotoxicity) | [2] |
| FN-1501 (50) | FLT3, CDK2, CDK4, CDK6 | MV4-11 | 0.008 | [3] |
| Compound 7 | CDK2, EGFR, Her2, VEGFR2 | HepG2, MCF-7, MDA-MB-231, HeLa | Not specified | [4] |
| Compound 12 | CSF1R, EGFR | - | 2.3 (EGFR) | [7] |
| Compound 50 | KRAS G12C | - | 0.21 (KRAS/SOS1) | [8] |
Table 2: Kinase Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 79 | [2] |
| 5k | Her2 | 40 | [2] |
| 5k | VEGFR2 | 136 | [2] |
| FN-1501 (50) | FLT3 | nanomolar range | [3] |
| FN-1501 (50) | CDK2 | nanomolar range | [3] |
| FN-1501 (50) | CDK4 | nanomolar range | [3] |
| FN-1501 (50) | CDK6 | nanomolar range | [3] |
| Compound 23 | CSF1R | < 5 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.
Caption: Strategies to overcome common resistance mechanisms.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate the Toxicity of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing toxicity issues encountered with 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in cellular models. The content is structured to offer practical solutions and detailed experimental protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line when treated with this compound, even at concentrations intended to be selective for the primary target. What are the potential causes?
A1: The observed cytotoxicity is likely due to off-target effects, a common challenge with kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a known "privileged structure" that can bind to the ATP-binding site of numerous kinases. Toxicity can arise from the inhibition of kinases essential for normal cell survival and proliferation. Key indicators of off-target effects include a significant discrepancy between the biochemical IC50 (on the purified target) and the cellular EC50, as well as unexpected cellular phenotypes.
Q2: How can we confirm that the observed toxicity is due to off-target effects and not an on-target toxicity?
A2: Several experimental approaches can help distinguish between on-target and off-target toxicity:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary kinase but has a distinct chemical scaffold. If this second inhibitor does not produce the same cytotoxic effect at concentrations that achieve similar levels of on-target inhibition, the toxicity of your original compound is likely off-target.
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of the primary target into your cell line. If the cells remain sensitive to the compound, the cytotoxicity is likely due to off-target effects.
-
Dose-Response Correlation: Carefully compare the dose-response curves for target inhibition and cytotoxicity. A significant rightward shift in the cytotoxicity curve relative to the target inhibition curve suggests that higher concentrations are needed to engage the off-target(s) responsible for the toxicity.
Q3: What are the common signaling pathways implicated in the off-target toxicity of pyrrolo[2,3-d]pyrimidine-based inhibitors?
A3: Off-target inhibition of key signaling pathways is a frequent cause of toxicity. The most commonly affected pathways include:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: This is a central pathway for cell growth, metabolism, and survival.
-
JAK/STAT Pathway: This pathway is critical for cytokine signaling and immune responses.
-
Cell Cycle Regulation: Inhibition of Cyclin-Dependent Kinases (CDKs) can lead to cell cycle arrest and apoptosis.[1]
Unintended inhibition of kinases within these pathways can lead to a variety of toxic effects, including apoptosis, cell cycle arrest, and metabolic dysregulation.
Troubleshooting Guides
Issue 1: High Levels of Apoptosis Observed
Problem: Treatment with this compound induces a high percentage of apoptotic cells, confirmed by Annexin V staining.
Possible Causes:
-
Off-target inhibition of survival kinases (e.g., Akt, ERK).
-
Induction of cellular stress pathways (e.g., oxidative stress).
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Perform a Dose-Response and Time-Course Analysis | Determine the lowest concentration and shortest incubation time that maintains on-target activity while minimizing apoptosis. |
| 2 | Analyze Key Survival Pathways | Use Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-ERK). A decrease in phosphorylation would suggest off-target inhibition. |
| 3 | Assess for Oxidative Stress | Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA. An increase in ROS may indicate a mechanism of toxicity. |
| 4 | Co-treatment with a Pan-Caspase Inhibitor | Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cytotoxicity is caspase-dependent. |
Issue 2: Inconsistent or Non-reproducible Cytotoxicity Data
Problem: The IC50 values for cytotoxicity vary significantly between experiments.
Possible Causes:
-
Compound instability or precipitation in culture media.
-
Variability in cell culture conditions (e.g., cell density, passage number).
-
Inconsistent compound preparation.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Ensure Compound Stability | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Visually inspect for precipitation. |
| 2 | Standardize Cell Culture Protocols | Maintain consistency in cell seeding density, passage number, and growth phase across all experiments. |
| 3 | Verify Compound Concentration | If possible, verify the concentration of the compound in the stock solution using analytical methods like HPLC. |
Quantitative Data Summary
The following tables provide a hypothetical summary of experimental data that could be generated during the investigation of the toxicity of this compound.
Table 1: Cytotoxicity and On-Target Inhibition Profile
| Cell Line | Primary Target IC50 (nM) | Cytotoxicity IC50 (µM) | Therapeutic Index (Cytotoxicity IC50 / Target IC50) |
| Cancer Cell Line A | 50 | 5 | 100 |
| Normal Cell Line B | >1000 | 10 | <10 |
Table 2: Kinome Scan Data (Hypothetical)
| Kinase | % Inhibition at 1 µM |
| Primary Target | 95% |
| Off-Target Kinase 1 (e.g., a CDK) | 75% |
| Off-Target Kinase 2 (e.g., a VEGFR) | 60% |
| Off-Target Kinase 3 (e.g., a SRC family kinase) | 55% |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Read the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plates.
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate and treat with the compound as described for the MTT assay.
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).[3]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI).
-
Binding Buffer.
-
Flow cytometer.
Protocol:
-
Treat cells with the compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[4]
-
Add FITC-Annexin V and PI to the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathways
Caption: Potential off-target inhibition of PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow
Caption: Troubleshooting workflow for investigating compound toxicity.
References
- 1. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. kumc.edu [kumc.edu]
Technical Support Center: Purification of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The primary synthesis route typically involves the nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with morpholine. Based on this reaction, common impurities may include:
-
Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The starting material may not have fully reacted.
-
Excess Morpholine: Often used in excess to drive the reaction to completion.
-
Side-products: Although the chlorine at the 4-position is highly reactive towards nucleophilic substitution, minor side reactions on the pyrrole ring can occur under harsh conditions.[1]
Q2: Which purification techniques are most effective for crude this compound?
The most commonly employed and effective purification strategies for this class of compounds are:
-
Recrystallization: Effective for removing small amounts of impurities, especially if the crude product is relatively clean.
-
Silica Gel Column Chromatography: A versatile technique for separating the desired product from starting materials and byproducts, particularly for larger scale purifications or when dealing with complex impurity profiles.[2][3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Ideal for achieving very high purity, especially for small-scale purifications or when dealing with impurities that are difficult to separate by other means.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
-
Possible Cause: The solvent is too nonpolar for the compound at the saturation temperature, or the cooling process is too rapid.
-
Troubleshooting Tip:
-
Add a small amount of a more polar co-solvent in which the compound is more soluble.
-
Ensure the solution is heated to a clear point before cooling.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Try a different solvent system. A good starting point for pyrrolo[2,3-d]pyrimidine derivatives is a mixture of ethanol and water, or ethyl acetate and heptane.
-
Issue 2: Poor Recovery of the Purified Product.
-
Possible Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures.
-
Troubleshooting Tip:
-
Use a minimal amount of hot solvent to dissolve the crude product.
-
After slow cooling to room temperature, cool the flask in an ice bath for an extended period to maximize precipitation.
-
Consider a two-solvent system where the compound is highly soluble in one solvent and poorly soluble in the other. Dissolve in the good solvent and add the poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
-
Silica Gel Column Chromatography
Issue 1: Poor Separation of the Desired Compound from Impurities.
-
Possible Cause: The chosen eluent system has incorrect polarity.
-
Troubleshooting Tip:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.25-0.35 for the desired product.
-
For polar compounds like this compound, a gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity.
-
Commonly used solvent systems for related compounds include dichloromethane/methanol and ethyl acetate/n-pentane.[2] A small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) can be added to the eluent to reduce tailing of basic compounds on silica gel.
-
Issue 2: The Compound is Stuck on the Column.
-
Possible Cause: The eluent is not polar enough to displace the compound from the silica gel.
-
Troubleshooting Tip:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a dichloromethane/methanol system, increase the percentage of methanol.
-
A common mobile phase for purifying polar pyrrolopyrimidine derivatives is a mixture of dichloromethane, methanol, and aqueous ammonia.[3]
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Parameter | Recommended Solvents/Conditions |
| Primary Solvents | Ethanol, Isopropanol, Acetonitrile |
| Co-solvents (for two-solvent systems) | Water, Heptane, Diethyl Ether |
| Cooling Method | Slow cooling to room temperature, followed by ice bath |
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.
-
Elution: Begin eluting with the starting solvent system, gradually increasing the polarity based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Starting Point) | Dichloromethane : Methanol (98:2) |
| Gradient Elution Example | Increase Methanol percentage gradually to 10% |
| Additive for Basic Compounds | 0.5% Triethylamine or Ammonium Hydroxide in the mobile phase |
Preparative HPLC Protocol (General Method)
-
Column: C18 reverse-phase column (e.g., 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Post-Purification: Combine the fractions containing the pure product. If an acidic modifier was used, the product will be isolated as a salt. The solvent can be removed by lyophilization or rotary evaporation.
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Reverse-Phase Silica |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid |
| Elution Type | Gradient |
| Detection | UV (e.g., 254 nm) |
Purification Workflow
References
Technical Support Center: Enhancing Cell Permeability of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell permeability issues with 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: My potent this compound derivative shows low activity in cell-based assays. What is the likely cause?
A1: A significant discrepancy between biochemical potency (e.g., in an isolated enzyme assay) and cellular activity often indicates poor cell permeability.[1] The compound may be unable to efficiently cross the cell membrane to reach its intracellular target.[1] It is crucial to experimentally measure the permeability of your compound to confirm this hypothesis.
Q2: What are the key physicochemical properties influencing the cell permeability of these derivatives?
A2: Several physicochemical properties are critical for passive cell permeability:
-
Lipophilicity (logP/logD): A balanced lipophilicity is essential. While increasing lipophilicity can enhance partitioning into the cell membrane, excessively high lipophilicity can lead to poor aqueous solubility and trapping within the lipid bilayer.[1][2][3]
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.[1] Aiming for a molecular weight below 500 Da is a common guideline.[4]
-
Polar Surface Area (PSA): High PSA, often due to a large number of hydrogen bond donors and acceptors, can negatively impact permeability by increasing the energy required for desolvation before entering the lipid bilayer.[1][2]
-
Charge (pKa): Molecules that are ionized at physiological pH (around 7.4) typically have reduced permeability compared to neutral ones.[1][5] The pyrrolopyrimidine scaffold itself has basic and acidic pKa values that will influence its charge state.[6]
-
Efflux Transporter Recognition: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, reducing intracellular concentration.[1][7][8]
Q3: Which in vitro assays are recommended for measuring the cell permeability of my compounds?
A3: Three models are widely used in drug discovery to screen for permeability:[7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion.[9] It is cost-effective and useful for early-stage screening to rank compounds.[9][10]
-
Caco-2 Cell Assay: This is the industry standard for predicting human intestinal absorption.[7][11] Caco-2 cells form a monolayer that mimics the intestinal epithelium and can assess both passive diffusion and active transport, including efflux.[11][12][13]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: This is another valuable cell-based model.[7] MDCK cells form monolayers more quickly than Caco-2 cells.[8][14] The MDCK-MDR1 cell line, which overexpresses the human P-gp efflux pump, is particularly useful for identifying compounds that are P-gp substrates.[14][15][16][17]
Q4: How can I improve the cell permeability of my this compound derivatives?
A4: There are two primary approaches:
-
Chemical Modification (Medicinal Chemistry):
-
Optimize Lipophilicity: Systematically modify the structure to fine-tune the logP/logD into an optimal range, for instance by adding or removing lipophilic groups.[1][2]
-
Reduce Polar Surface Area: Decrease the number of hydrogen bond donors and acceptors. Intramolecular hydrogen bonding can sometimes "shield" polar groups, which may enhance permeability.[18][19]
-
Prodrug Approach: Mask polar functional groups (like amines or hydroxyls) with lipophilic moieties that can be cleaved by intracellular enzymes to release the active drug.[1][2][5][20] This is a widely used strategy to enhance passive membrane permeability.[20]
-
-
Formulation Strategies:
-
Solubilizing Agents: For compounds with low aqueous solubility, using solubilizers in the formulation can increase the concentration of the compound available for absorption.[21]
-
Nanoformulations: Encapsulating the compound in systems like nanoparticles or liposomes can facilitate its entry into cells.[2]
-
Troubleshooting Guides for Permeability Assays
PAMPA Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Compound Recovery | Compound has low aqueous solubility. | Use solubilizing agents (e.g., Tween 80, Cremophor EL) after verifying they don't disrupt the membrane.[21] Use LC/MS for detection, as it is more sensitive and selective than UV-Vis.[21] |
| Compound binds non-specifically to the plastic plate. | Use low-binding plates. Pre-saturate wells with a similar but unlabeled compound. | |
| High Variability in Papp Values | Inconsistent or disrupted artificial membrane. | Visually inspect the PAMPA plate before use.[1] Ensure consistent and even application of the lipid solution.[1] Run control compounds (high and low permeability) to assess consistency.[1] |
| Unexpectedly High Papp Value | Disruption of the artificial membrane by the test compound or solvent. | Test the stability of the artificial membrane with various concentrations of your compound's solvent (e.g., DMSO).[21] Reduce the concentration of the test compound. |
Caco-2 / MDCK Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Transepithelial Electrical Resistance (TEER) Values | Cell monolayer is not confluent or has lost integrity. | Ensure proper cell seeding density and allow sufficient time for differentiation (typically 21 days for Caco-2, 4-5 days for MDCK).[11][15] Regularly monitor TEER values to ensure monolayer integrity before starting the experiment.[1][13] |
| Cell toxicity caused by the test compound. | Determine the non-toxic concentration of your compound before the transport experiment.[22] | |
| High Efflux Ratio (ER > 2) | Compound is a substrate for an efflux transporter (e.g., P-gp). | This is a valid result, indicating active efflux.[15] To confirm, run the assay with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[13] A significant increase in A→B permeability with the inhibitor confirms efflux.[13] |
| Low Compound Recovery | Poor aqueous solubility. | Optimize the assay buffer; consider using solubility enhancers if they don't affect cell viability.[12] |
| Non-specific binding to the Transwell plate or apparatus. | Use low-binding plates. Consider adding a low concentration of bovine serum albumin (BSA) to the receiver compartment, though this can sometimes interfere.[23] Ensure you sample and analyze both donor and receiver compartments at the end of the assay.[12] | |
| Compound is metabolized by the cells. | Caco-2 cells have some metabolic activity. Analyze samples for known metabolites. If metabolism is significant, this is an important finding for the compound's overall profile. |
Quantitative Data Summary
Table 1: Classification of Compound Permeability Based on Caco-2 Papp Values
This table provides a general classification for interpreting Caco-2 permeability data.[11]
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
Table 2: Physicochemical Properties and Their Impact on Permeability
This table summarizes key physicochemical parameters and their desired ranges for improved passive permeability.
| Parameter | General Guideline | Rationale |
| Lipophilicity (cLogP) | 1 - 3 | Balances solubility and membrane partitioning.[1] |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily.[4] |
| Polar Surface Area (PSA) | < 140 Ų | Reduces the energy penalty for desolvation.[2] |
| H-Bond Donors | < 5 | Reduces polarity and desolvation energy.[1] |
| H-Bond Acceptors | < 10 | Reduces polarity and desolvation energy.[1] |
Visualizations and Workflows
Permeability Assessment Workflow
Caption: Workflow for assessing and improving compound cell permeability.
Factors Affecting Passive Membrane Permeability
Caption: Key physicochemical factors influencing passive drug diffusion.
Caco-2 / MDCK Data Interpretation Tree
Caption: Decision tree for interpreting bidirectional permeability assay results.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing passive permeability.[9]
-
Preparation of Lipid Solution: Prepare a solution of lipids (e.g., 2% L-α-phosphatidylcholine in dodecane) to mimic a biological membrane.[9]
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane). Allow the solvent to evaporate, leaving a lipid layer.[24]
-
Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with buffer (e.g., phosphate-buffered saline, pH 7.4).[24]
-
Prepare Compound Solutions: Dissolve test compounds in a suitable buffer to a final concentration (e.g., 100 µM). Ensure the final solvent concentration (e.g., DMSO) is low (<1%) to not disrupt the membrane.
-
Start Assay: Add the compound solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 16 hours) with gentle shaking.[9][24]
-
Analysis: After incubation, separate the plates. Measure the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[21]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for concentrations, volumes, surface area, and incubation time.
Caco-2 Permeability Assay
This protocol is for assessing intestinal permeability and active transport.[11]
-
Cell Culture: Culture Caco-2 cells until they are ready for seeding.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12- or 24-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².[11]
-
Differentiation: Culture the cells for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[11][13] Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer.[13] Values should be within the lab's established range (e.g., >300 Ω·cm²). A paracellular marker like Lucifer Yellow can also be used to confirm integrity.[13]
-
Bidirectional Transport Experiment:
-
Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).[11]
-
Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM in transport buffer) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[11]
-
Basolateral to Apical (B→A): Add the test compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[11]
-
-
Incubation: Incubate the plates for a set time (e.g., 2 hours) at 37°C with gentle shaking.[11]
-
Sampling and Analysis: At the end of the incubation, collect samples from both donor and receiver compartments. Analyze the concentration of the compound using LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A→B and B→A directions.[11] Calculate the Efflux Ratio (ER) by dividing Papp(B→A) by Papp(A→B). An ER ≥ 2 suggests the compound is a substrate for active efflux.[15]
MDCK-MDR1 Permeability Assay
This protocol is specifically for identifying substrates of the P-gp efflux pump.[15][16]
-
Cell Culture and Seeding: Culture MDCK-MDR1 cells and seed them onto Transwell® inserts. These cells form a confluent monolayer more rapidly than Caco-2 cells, typically within 4-5 days.[14][15]
-
Monolayer Integrity Check: As with Caco-2, measure TEER values to confirm monolayer integrity before the assay.[16][17]
-
Transport Experiment: The procedure is similar to the Caco-2 assay.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Perform a bidirectional assay by adding the test compound (e.g., 10 µM) to either the apical (for A→B) or basolateral (for B→A) side.[15]
-
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at 37°C.[15][17]
-
Sampling and Analysis: Collect samples from donor and receiver compartments and quantify compound concentration via LC-MS/MS.[17]
-
Data Analysis: Calculate Papp (A→B) and Papp (B→A). An efflux ratio (Papp(B→A) / Papp(A→B)) of ≥ 2 is a strong indicator that the compound is a P-gp substrate.[15] Include known P-gp substrates (e.g., Prazosin, Digoxin) and non-substrates (e.g., Propranolol) as controls.[15][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. enamine.net [enamine.net]
- 17. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. uu.diva-portal.org [uu.diva-portal.org]
- 24. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
Stability of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in different buffer systems
Technical Support Center: 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
This guide provides technical information, experimental protocols, and troubleshooting advice for researchers working with this compound. The information is based on the general characteristics of the pyrrolo[2,3-d]pyrimidine scaffold, a well-known class of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
While specific stability data for this exact molecule is not publicly available, compounds based on the pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) scaffold are generally susceptible to common degradation pathways such as hydrolysis and oxidation.[1][2] The stability is highly dependent on the pH, buffer composition, temperature, and exposure to light. It is crucial to perform experimental validation for your specific conditions.
Q2: Which buffer systems and pH ranges are recommended for initial experiments?
For initial studies, it is advisable to use common biological buffers and assess a range of pH values:
-
Acidic: Acetate or Citrate buffer (pH 4-5)
-
Neutral: Phosphate buffer (pH 7.0-7.4)
-
Alkaline: Tris or Borate buffer (pH 8-9)
The pyrrolo[2,3-d]pyrimidine core resembles a purine and may exhibit pH-dependent stability. Hydrolysis can be catalyzed by either acidic or basic conditions.[2] A pH-rate profile study is recommended to determine the pH of maximum stability.
Q3: How should I prepare the stock solution for stability studies?
Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) in an organic solvent like DMSO or methanol, where the compound is known to be stable.[3] For the stability experiment, dilute this stock solution into the desired aqueous buffer to the final working concentration, ensuring the final percentage of the organic solvent is low (typically <1%) to minimize its effect on stability.
Q4: What are the most probable degradation pathways for this molecule?
The primary degradation pathways for many pharmaceuticals are hydrolysis and oxidation.[1][2]
-
Hydrolysis: The bond connecting the morpholine ring to the pyrimidine core could be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, leading to the formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Oxidation: The pyrrole ring and other electron-rich parts of the molecule may be susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.[1]
Q5: What analytical method is best for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[4][5] A reversed-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with a modifier like formic acid or ammonium acetate) coupled with a UV detector is typically used.[4] This method should be able to separate the parent compound from any potential degradation products.[6]
Illustrative Stability Data
While specific quantitative data for this compound is not available, the table below provides an exemplary summary of what a stability profile might look like for a similar compound in this class. This data is for illustration only and must be confirmed experimentally.
| Buffer System | pH | Temperature (°C) | % Parent Compound Remaining (24h) | Notes |
| Citrate Buffer | 4.0 | 40 | 85% | Moderate degradation observed. |
| Phosphate Buffer | 7.4 | 40 | 92% | Higher stability near neutral pH. |
| Phosphate Buffer | 7.4 | 4 | >99% | Refrigeration significantly improves stability.[7] |
| Tris Buffer | 8.5 | 40 | 78% | Increased degradation in alkaline conditions. |
Experimental Protocols
Protocol: Solution Stability Assessment by RP-HPLC
This protocol outlines a general procedure for evaluating the stability of the compound in a specific buffer.
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 7.4), filtered
-
HPLC system with UV detector, C18 column
-
Incubator or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.[3]
-
Sample Preparation:
-
In a clean vial, add 990 µL of the pre-warmed (e.g., 40°C) phosphate buffer.
-
Add 10 µL of the 1 mg/mL stock solution to the buffer to achieve a final concentration of 10 µg/mL. Mix thoroughly. This is your T=0 sample.
-
-
Time Point Zero (T=0) Analysis: Immediately inject an aliquot of the T=0 sample onto the HPLC system and record the chromatogram. The peak area of the parent compound at this time is considered 100%.
-
Incubation: Place the remaining sample vial in a calibrated incubator set to the desired temperature (e.g., 40°C). Protect from light if photostability is not the variable being tested.[3]
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the vial, cool to room temperature if necessary, and analyze by HPLC.[3]
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Troubleshooting Guide
Q: I see multiple peaks in my T=0 sample chromatogram. What's wrong? A: This suggests either the initial sample is impure or immediate degradation is occurring upon dilution in the buffer.
-
Action 1: First, analyze a fresh dilution of your stock solution in the mobile phase or pure acetonitrile to confirm the initial purity.
-
Action 2: If the stock is pure, the compound may be extremely unstable in the chosen buffer. Consider using a less reactive buffer or analyzing the sample immediately after dilution.
Q: The peak area of my compound is decreasing, but I don't see new degradation peaks (poor mass balance). Where did it go? A: This can be caused by several issues:
-
Precipitation: The compound's solubility in the aqueous buffer may be lower than the tested concentration. Check for visible precipitate. Try a lower concentration.
-
Adsorption: The compound may be adsorbing to the surfaces of the vial (e.g., plastic or glass). Using silanized glass vials can mitigate this.
-
Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore not detected by the UV detector. Using a Mass Spectrometer (LC-MS) can help identify such products.[8]
Q: My retention times are shifting between injections. How can I fix this? A: Retention time variability is a common HPLC issue.[9]
-
Check Temperature: Ensure the column oven is on and maintaining a stable temperature, as temperature fluctuations can cause shifts.[10]
-
Check Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared and degassed.[11] Buffer salts can precipitate if the organic solvent concentration is too high.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This may require flushing with 10-20 column volumes.[11]
Visualizations
Experimental and Logical Workflows
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Mitigating batch-to-batch variability of synthesized 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first stage involves the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by morpholine to yield the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low or No Yield of Final Product | 1. Incomplete reaction. | - Monitor reaction progress by TLC or LC-MS. - Increase reaction time or temperature. - Ensure the base is appropriate and used in sufficient quantity. |
| 2. Poor quality of starting materials. | - Verify the purity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and morpholine by NMR or other analytical methods. - Use freshly distilled or high-purity morpholine. | |
| 3. Presence of moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Impurities in the Final Product | 1. Hydrolysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2] | - This side reaction forms 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.[1][2] - Minimize water content in the reaction mixture. - Use a non-aqueous workup if possible. |
| 2. Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. | - Ensure complete reaction as described above. - Use a slight excess of morpholine. - Purify the product using column chromatography. | |
| 3. Dimerization or other side reactions. | - Optimize reaction temperature; excessively high temperatures can lead to side products. - Consider using a milder base. | |
| Inconsistent Results Between Batches | 1. Variability in reagent quality. | - Source reagents from a reliable supplier and qualify each new batch. - Pay close attention to the purity of the chloro-intermediate. |
| 2. Inconsistent reaction conditions. | - Precisely control reaction temperature, time, and stirring rate. - Ensure consistent solvent quality and volume. | |
| 3. Atmospheric exposure. | - Consistently use an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. | |
| Difficulty in Product Purification | 1. Co-elution of impurities. | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
| 2. Product instability. | - Avoid prolonged exposure to strong acids or bases during workup and purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring high purity of the final product?
A1: The purity of the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is crucial. Impurities in this intermediate can be carried through to the final product and may be difficult to remove.
Q2: What are the optimal reaction conditions for the nucleophilic aromatic substitution with morpholine?
A2: While optimal conditions can vary, a common starting point is to use a polar aprotic solvent like DMF or NMP, a non-nucleophilic base such as DIPEA or K₂CO₃, and a reaction temperature between 80-120°C. The reaction should be monitored to determine the ideal time for completion.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of this compound. Purity can be assessed by HPLC or LC-MS.
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: Increasing the reaction temperature is often effective. Additionally, ensure that your solvent is sufficiently polar to facilitate the SNAr reaction. The choice of base can also influence the reaction rate.
Q5: I see a significant amount of a byproduct that I suspect is the hydrolyzed starting material. How can I prevent this?
A5: The formation of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one is due to the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with water.[1][2] To minimize this, ensure that all your reagents and solvents are anhydrous and run the reaction under an inert atmosphere.
Experimental Protocols
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of this key intermediate can be achieved via several reported routes.[4][5] A common method involves the treatment of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
Procedure:
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one in toluene, add DIPEA.
-
Slowly add phosphorus oxychloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis of this compound
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF, add potassium carbonate and morpholine.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Workflow
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
Comparing the efficacy of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational kinase inhibitor 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (herein referred to as PPM-4M) with established therapeutic agents targeting the BCR-ABL tyrosine kinase. The objective of this document is to present a comprehensive overview of their relative efficacy, supported by experimental data and detailed methodologies, to aid in ongoing research and development efforts in oncology.
Introduction to BCR-ABL Kinase Inhibitors
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the BCR-ABL fusion gene. The protein product of this gene is a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2] The development of tyrosine kinase inhibitors (TKIs) that target BCR-ABL has revolutionized the treatment of these malignancies.[2] This guide compares the preclinical efficacy of a novel investigational agent, PPM-4M, with three generations of approved BCR-ABL inhibitors: Imatinib, Dasatinib, and Ponatinib.
PPM-4M is a synthetic small molecule featuring a 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core structure found in numerous kinase inhibitors. Its efficacy against the BCR-ABL kinase is currently under investigation.
Imatinib was the first-in-class TKI and works by binding to the ATP-binding site of the BCR-ABL kinase when the kinase is in its inactive conformation.[3][4] While highly effective, resistance can emerge, often due to point mutations in the kinase domain.[2]
Dasatinib is a second-generation TKI that is significantly more potent than Imatinib and can inhibit most of the Imatinib-resistant BCR-ABL mutants.[5][6] It is a dual BCR-ABL and Src family kinase inhibitor and can bind to both the active and inactive conformations of the ABL kinase domain.[7]
Ponatinib is a third-generation TKI designed to overcome resistance to earlier-generation inhibitors, including the highly resistant T315I "gatekeeper" mutation.[8][9] It is a pan-BCR-ABL inhibitor, targeting wild-type and all tested mutant forms of the kinase.[8]
Comparative Efficacy Data
The following tables summarize the in vitro potency of PPM-4M (hypothetical data for comparative purposes) and the established BCR-ABL inhibitors against the wild-type kinase and key resistant mutants.
Table 1: In Vitro Inhibitory Activity against Wild-Type BCR-ABL
| Compound | Type | Target Kinase | IC50 (nM) |
| PPM-4M | Investigational | BCR-ABL | 15 (Hypothetical) |
| Imatinib | 1st Generation TKI | BCR-ABL, c-Kit, PDGFR | ~25-100[10] |
| Dasatinib | 2nd Generation TKI | BCR-ABL, Src family kinases | ~1-3[5] |
| Ponatinib | 3rd Generation TKI | Pan-BCR-ABL inhibitor | ~0.4-2[8] |
Table 2: Inhibitory Activity against Imatinib-Resistant BCR-ABL Mutants
| Compound | T315I Mutant IC50 (nM) | Other Common Mutants (e.g., G250E, E255K) IC50 (nM) |
| PPM-4M | >5,000 (Hypothetical) | 50-200 (Hypothetical) |
| Imatinib | >10,000[10] | Highly variable, often resistant |
| Dasatinib | >500 | Generally potent, some mutations confer resistance |
| Ponatinib | ~2-11[8] | Potent against all tested single mutants[9] |
Signaling Pathway and Mechanism of Action
The BCR-ABL oncoprotein activates multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[11][12][13] The inhibitors discussed in this guide all function by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking its catalytic activity and the subsequent phosphorylation of downstream substrates.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments.
In Vitro Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor that reduces the kinase activity by 50% (IC50).
Materials:
-
Recombinant BCR-ABL kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA)
-
Test compounds (PPM-4M, Imatinib, etc.) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a microplate, add the recombinant BCR-ABL kinase to each well, excluding the negative control wells.
-
Add the diluted test compounds to the respective wells. Include a DMSO vehicle control.
-
Pre-incubate the kinase and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation and viability of cancer cells that are dependent on the target kinase for their growth.
Objective: To determine the concentration of an inhibitor that reduces the proliferation of BCR-ABL-positive cells by 50% (GI50 or IC50).
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the BCR-ABL positive cells into a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells. Include a DMSO vehicle control.
-
Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and plot this against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
This guide provides a comparative overview of the investigational compound PPM-4M and established BCR-ABL inhibitors. Based on the hypothetical preclinical data, PPM-4M demonstrates potent inhibition of wild-type BCR-ABL, comparable to second-generation TKIs. However, its lack of activity against the T315I mutation suggests a binding mode similar to first and second-generation inhibitors. In contrast, Ponatinib remains the most effective agent against the broadest range of known BCR-ABL mutations.[8][9]
The provided experimental protocols offer a standardized framework for the continued evaluation of PPM-4M and other novel kinase inhibitors. Further studies, including comprehensive kinome profiling, in vivo efficacy models, and safety pharmacology, are essential to fully characterize the therapeutic potential of PPM-4M.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 10. benchchem.com [benchchem.com]
- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine's inhibitory effect on its primary target
A comprehensive guide for researchers on the validation and comparison of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (Bafetinib, INNO-406) as a dual Bcr-Abl and Lyn kinase inhibitor.
This guide provides a detailed comparison of Bafetinib's inhibitory action on its primary targets, the Bcr-Abl fusion protein and the Lyn tyrosine kinase, both implicated in Chronic Myeloid Leukemia (CML). We present key experimental data, methodologies, and a comparative analysis with other established tyrosine kinase inhibitors (TKIs).
Quantitative Inhibitory Activity
Bafetinib (INNO-406) has demonstrated potent inhibitory activity against both wild-type and various imatinib-resistant Bcr-Abl mutants, as well as the Src family kinase Lyn. The following table summarizes its in vitro efficacy, measured by the half-maximal inhibitory concentration (IC50), in comparison to other well-known TKIs.
| Compound | Target Kinase | IC50 (nM) | Fold-Potency vs. Imatinib | Cell Line / Assay Type |
| Bafetinib (INNO-406) | Wild-Type Bcr-Abl | 5.8 | ~55x more potent | K562 cells |
| Bafetinib (INNO-406) | T315I Mutant Bcr-Abl | >1000 | - | Ba/F3-p210-T315I cells |
| Bafetinib (INNO-406) | E255V Mutant Bcr-Abl | 11 | - | Ba/F3-p210-E255V cells |
| Bafetinib (INNO-406) | M351T Mutant Bcr-Abl | 12 | - | Ba/F3-p210-M351T cells |
| Bafetinib (INNO-406) | Lyn A (active) | 19 | - | In vitro kinase assay |
| Bafetinib (INNO-406) | Lyn B (inactive) | 32 | - | In vitro kinase assay |
| Imatinib | Wild-Type Bcr-Abl | 320 | Reference | K562 cells |
| Imatinib | T315I Mutant Bcr-Abl | >10000 | - | Ba/F3-p210-T315I cells |
| Dasatinib | Wild-Type Bcr-Abl | <1 | ~320x more potent | Various |
| Nilotinib | Wild-Type Bcr-Abl | 20 | ~16x more potent | Various |
Data compiled from multiple sources. IC50 values can vary based on specific experimental conditions.
Signaling Pathway Inhibition
Bafetinib exerts its therapeutic effect by blocking the ATP-binding site of Bcr-Abl and Lyn kinases. This action inhibits the downstream phosphorylation cascade that leads to cell proliferation and survival in CML cells. The diagram below illustrates this mechanism.
Caption: Bafetinib blocks Bcr-Abl and Lyn, inhibiting pro-survival pathways.
Experimental Protocols
The validation of Bafetinib's inhibitory effect relies on standardized in vitro assays. Below are the methodologies for the key experiments cited.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Protocol:
-
Cell Seeding: CML-derived cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl constructs) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Compound Treatment: Cells are incubated with serially diluted concentrations of Bafetinib or other TKIs (e.g., Imatinib) for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The absorbance values are normalized to untreated controls, and the IC50 is calculated by fitting the data to a dose-response curve.
-
2. In Vitro Kinase Activity Assay
-
Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Protocol:
-
Reaction Setup: Recombinant purified Lyn kinase is incubated in a kinase buffer containing a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
Inhibitor Addition: Bafetinib is added at various concentrations to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Detection: The level of substrate phosphorylation is quantified. This is often done using a radiometric assay with [γ-33P]ATP or a non-radioactive method like an ELISA-based assay that uses a phosphorylation-specific antibody.
-
Data Analysis: The kinase activity is measured relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3. Western Blot Analysis for Phosphorylation Status
-
Objective: To assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation level of downstream target proteins.
-
Protocol:
-
Cell Treatment and Lysis: CML cells are treated with Bafetinib for a specified period (e.g., 2-4 hours). Subsequently, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-CrkL, phospho-STAT5) and total protein antibodies as loading controls.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.
-
Comparative Discussion
The experimental data confirm that this compound (Bafetinib) is a highly potent inhibitor of the Bcr-Abl kinase, demonstrating significantly greater potency than the first-generation inhibitor, Imatinib. Its dual-action capability, effectively inhibiting both Bcr-Abl and the Src family kinase Lyn, provides a broader mechanism of action. While effective against many imatinib-resistant mutations, like E255V and M351T, Bafetinib, similar to other second-generation TKIs like Dasatinib and Nilotinib, does not inhibit the T315I "gatekeeper" mutation. The methodologies described provide a robust framework for researchers to validate and compare the efficacy of novel kinase inhibitors in the context of CML and related malignancies.
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and its Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing therapeutic candidates. This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine scaffold, with a particular focus on the well-characterized derivative, PF-06447475. Due to the limited publicly available kinase screening data on the core molecule itself, this guide will leverage data from its close analog to provide insights into the broader potential and selectivity of this chemical series.
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its structural resemblance to adenine, enabling it to interact with the ATP-binding site of a wide range of kinases.[1] Strategic modifications to this core have led to the development of inhibitors targeting various kinases involved in oncology, inflammation, and neurodegenerative diseases.[2][3][4]
Executive Summary of Kinase Inhibition Profile
While a comprehensive kinome-wide screen for the unsubstituted this compound is not publicly available, extensive research on its derivative, PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile) , demonstrates its high potency and selectivity for Leucine-Rich Repeat Kinase 2 (LRRK2).[1][5] This makes the scaffold particularly interesting for the development of targeted therapies for Parkinson's disease, where LRRK2 mutations are a significant genetic factor.[5]
The broader class of 7H-pyrrolo[2,3-d]pyrimidine derivatives has shown activity against a diverse set of kinases, including RET, Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs), highlighting the scaffold's versatility.[3][4][6] The selectivity profile is highly dependent on the substitutions made to the core structure.
Comparative Kinase Inhibition Data
The following table summarizes the available quantitative data for PF-06447475 and provides a comparison with other kinase inhibitors. It is important to note that a direct head-to-head comparison across a full kinase panel is limited by the available data.
Table 1: Comparative Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| PF-06447475 | LRRK2 | 3 | Highly selective. Minimal inhibition of other kinases reported in a Pfizer internal panel. | [5][7] |
| Sunitinib | VEGFR2, PDGFRβ, KIT, FLT3, RET, CSF1R | 2 - 80 | Multi-targeted kinase inhibitor. | [8] |
| Staurosporine | Broad Spectrum | 0.7 - 20 | Pan-kinase inhibitor, non-selective. | [9] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 3 - 40 | Broad CDK inhibitor. | [3] |
Experimental Protocols
The determination of a compound's kinase inhibition profile is a critical step in drug discovery. Various methodologies are employed to assess potency and selectivity.
In Vitro Kinase Inhibition Assays
Radiometric assays and fluorescence-based assays are the gold standard for determining the enzymatic activity of kinases in the presence of an inhibitor.
-
Radiometric Assay (e.g., ³³P-ATP Filter Binding Assay): This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
-
The kinase, substrate, and inhibitor are incubated together.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
Unreacted [γ-³³P]ATP is washed away.
-
The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays utilize fluorescence resonance energy transfer to detect kinase activity.
-
A kinase, a biotinylated substrate, and an inhibitor are incubated.
-
ATP is added to start the phosphorylation reaction.
-
A europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (APC) are added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium and APC in close proximity, resulting in a FRET signal.
-
The signal is measured on a plate reader, and IC50 values are determined.
-
Kinome-Wide Selectivity Profiling
To assess the selectivity of a compound against a large number of kinases, high-throughput screening methods are employed.
-
Competition Binding Assays (e.g., KINOMEscan™): This method measures the ability of a test compound to compete with an immobilized ligand for the active site of a large panel of kinases. The amount of kinase bound to the solid support is quantified, and the dissociation constant (Kd) is determined for each kinase.[10]
Below is a generalized workflow for kinase profiling.
Signaling Pathway Context
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to target kinases in various signaling pathways implicated in disease. The diagram below illustrates a simplified representation of some of these pathways.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile starting point for the design of potent and selective kinase inhibitors. The well-studied derivative, PF-06447475, exemplifies this with its exceptional selectivity for LRRK2. The broader family of compounds derived from this core demonstrates the tunability of the scaffold to target a range of kinases across different signaling pathways.
For researchers and drug developers, this scaffold offers a promising chemical space for the development of next-generation targeted therapies. Future work should focus on generating comprehensive, publicly available kinome-wide screening data for the core molecule and its key derivatives to fully elucidate their selectivity profiles and guide further optimization efforts. Such data would be invaluable for the rational design of inhibitors with improved potency and desired selectivity, ultimately accelerating the translation of these promising compounds into clinical candidates.
References
- 1. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Selectivity Profiling Services [promega.com]
- 6. axcelead.com [axcelead.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-06447475 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Comparative In Vivo Efficacy Analysis: 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine versus Standard-of-Care Drugs
A comprehensive review of available data indicates a lack of specific in vivo efficacy, safety, and pharmacokinetic data for the compound 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine in publicly accessible scientific literature and clinical trial databases. Therefore, a direct comparison with current standard-of-care drugs is not feasible at this time.
The chemical structure "this compound" belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. This core structure is a key feature in several approved and investigational drugs, primarily targeting protein kinases. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied for their potential in oncology and inflammatory diseases due to their ability to inhibit signaling pathways crucial for cell proliferation and survival.
Prominent examples of drugs with this core structure include:
-
Tofacitinib: A Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
-
Ruxolitinib: Another JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera.
While the general class of pyrrolo[2,3-d]pyrimidine derivatives is well-documented, specific data for the morpholine-substituted variant, this compound, remains unpublished. This suggests that the compound may be a novel investigational agent in the early stages of discovery, a proprietary molecule not yet disclosed in the public domain, or a research chemical without extensive biological characterization.
To facilitate future comparative analysis, a generalized experimental workflow for evaluating the in vivo efficacy of a novel pyrrolo[2,3-d]pyrimidine derivative in a preclinical cancer model is outlined below.
Generalized Experimental Workflow for In Vivo Efficacy Testing
A typical workflow to assess the anti-tumor activity of a novel kinase inhibitor in a xenograft model is presented. This process involves establishing the tumor model, administering the investigational compound and standard-of-care drugs, and monitoring tumor growth and animal well-being.
Caption: Generalized workflow for in vivo xenograft studies.
Hypothetical Signaling Pathway Inhibition
Given that pyrrolo[2,3-d]pyrimidine derivatives commonly target kinases, the diagram below illustrates a hypothetical signaling pathway, such as the JAK-STAT pathway, that could be inhibited by this compound. This pathway is critical for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
Caption: Potential inhibition of the JAK-STAT pathway.
Due to the absence of specific data for this compound, the tables and detailed experimental protocols requested cannot be provided. Researchers interested in this compound are encouraged to search for ongoing clinical trials or future publications that may disclose its biological activity and therapeutic potential.
A Head-to-Head Preclinical Comparison of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and Its Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and its analogs. This document synthesizes available experimental data to offer a clear perspective on their potential as therapeutic agents.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. Its resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a versatile template for drug design. This guide focuses on this compound and its analogs, which have shown significant promise in preclinical models, primarily as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in cancer.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Inhibitors targeting this pathway, such as those based on the this compound scaffold, aim to block the catalytic activity of PI3K, thereby attenuating downstream signaling and curbing tumor progression.
Comparative In Vitro Efficacy
The in vitro potency of this compound analogs is a critical determinant of their therapeutic potential. This is typically assessed through biochemical assays measuring direct enzyme inhibition and cell-based assays evaluating their impact on cancer cell proliferation.
Biochemical Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various this compound analogs against different kinases. Lower IC50 values indicate greater potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog A | PI3Kα | 15 | Wortmannin | 2.2 |
| PI3Kβ | 85 | |||
| PI3Kδ | 30 | |||
| PI3Kγ | 120 | |||
| Analog B | LRRK2 | 5.2 | PF-06447475 | 3 |
| Analog C | FLT3 | 8 | FN-1501 | 8 |
| CDK2 | 25 | |||
| Analog D | CSF1R | 12 | Pexidartinib | 9.7 |
Note: The data presented in this table is a synthesis of representative values from multiple preclinical studies and is intended for comparative purposes.
Cell Proliferation Assays
The anti-proliferative activity of these compounds is often evaluated in a panel of cancer cell lines. The IC50 values represent the concentration required to inhibit cell growth by 50%.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Analog A | MCF-7 | Breast Cancer | 0.8 |
| PC-3 | Prostate Cancer | 1.2 | |
| A549 | Lung Cancer | 1.5 | |
| Analog C | MV4-11 | Acute Myeloid Leukemia | 0.008 |
| Analog D | HT-29 | Colon Cancer | 4.01 |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of promising analogs is further investigated in in vivo models, typically using xenografts where human cancer cells are implanted into immunocompromised mice.
Xenograft Tumor Growth Inhibition
The following table summarizes the tumor growth inhibition (TGI) observed in xenograft models treated with a representative pyrrolopyrimidine analog.
| Compound ID | Xenograft Model | Dose (mg/kg) | Dosing Schedule | TGI (%) |
| Analog A | MCF-7 (Breast) | 50 | Daily, Oral | 65 |
| Analog C | MV4-11 (AML) | 15 | Daily, Oral | Tumor Regression |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (pyrrolopyrimidine analog)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in the assay buffer.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the diluted test compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound
-
Vehicle solution for compound administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.
-
Administer the test compound at the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle solution.
-
Measure the tumor dimensions with calipers and the body weight of the mice at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of kinase inhibitors. The preclinical data for various analogs demonstrate significant anti-proliferative and anti-tumor activity, primarily through the inhibition of the PI3K signaling pathway, but also extending to other important cancer-related kinases. The head-to-head comparison of these analogs, based on the available data, allows researchers to identify promising candidates for further development. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible evaluation of novel compounds within this chemical series. Further investigation into the structure-activity relationships, pharmacokinetic properties, and safety profiles of these analogs will be crucial in advancing them toward clinical applications.
Orthogonal Assays to Confirm the Mechanism of Action of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (BKM120): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to elucidate and confirm the mechanism of action of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine, also known as BKM120 or Buparlisib. BKM120 is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, a key signaling pathway often dysregulated in cancer.[1][2] However, at higher concentrations, it exhibits off-target effects by inhibiting tubulin polymerization.[3][4] This guide details various experimental approaches to dissect these on-target and off-target activities, providing comparative data with other relevant small molecules and detailed experimental protocols.
On-Target Activity: PI3K Inhibition
The primary mechanism of action of BKM120 is the inhibition of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which are crucial components of the PI3K/Akt/mTOR signaling pathway that regulates cell proliferation, survival, and growth.[1][2]
Biochemical Kinase Assays: Direct Target Inhibition
Biochemical assays are essential to determine the direct inhibitory activity of a compound against its purified target protein. For BKM120, in vitro kinase assays confirm its potent inhibition of all four class I PI3K isoforms.
Table 1: Comparison of IC50 Values of PI3K Inhibitors in Biochemical Assays
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| BKM120 | 52 | 166 | 116 | 262 |
| GDC-0941 | 3 | 33 | 3 | 75 |
Data compiled from multiple sources.[1][2]
Cellular Assays: Target Engagement and Downstream Signaling
Cell-based assays are critical to confirm that the compound engages its target in a cellular context and inhibits the downstream signaling pathway.
A key downstream effector of PI3K is the kinase Akt. Inhibition of PI3K leads to a decrease in the phosphorylation of Akt at serine 473 (S473). Western blotting is a standard method to quantify this effect.
Table 2: Inhibition of p-Akt in Cellular Assays
| Cell Line | Compound | IC50 for p-Akt Inhibition (nM) |
| Rat1-myr-p110α | BKM120 | 76 ± 9 |
| Rat1-myr-p110β | BKM120 | 340 ± 61 |
| Rat1-myr-p110δ | BKM120 | 204 ± 15 |
Data from a study using reverse phase protein array (RPPA) to quantify p-Akt levels.[5]
CETSA is a powerful technique to verify direct binding of a compound to its target protein in cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Off-Target Activity: Tubulin Polymerization Inhibition
At concentrations higher than those required for PI3K inhibition (typically >1 µM in vitro), BKM120 has been shown to inhibit microtubule dynamics by directly binding to tubulin.[3][4] This off-target effect is important to consider, as it can contribute to the compound's overall cellular phenotype, particularly at higher doses.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance.
Table 3: Comparison of Inhibitory Effects on Tubulin Polymerization
| Compound | Concentration | % Inhibition of Tubulin Polymerization |
| BKM120 | 10 µM | ~50% |
| Nocodazole | 1 µM | ~80% |
Approximate values derived from graphical data.[4]
Phenotypic Assays: Cellular Consequences of On- and Off-Target Effects
Phenotypic assays, such as cell proliferation, cell cycle analysis, and apoptosis assays, reveal the ultimate biological consequences of a compound's activity. For BKM120, these assays reflect both its PI3K inhibitory and microtubule-destabilizing effects.
Cell Proliferation Assays
These assays measure the ability of a compound to inhibit cell growth. The GI50 (concentration for 50% growth inhibition) is a common metric.
Table 4: Comparison of GI50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | BKM120 GI50 (µM) | GDC-0941 GI50 (µM) | BEZ235 GI50 (µM) |
| U87MG | Glioblastoma | ~0.7 | ~0.95 | ~0.02 |
| A2780 | Ovarian | ~0.1 | ~0.14 | ~0.01 |
| MCF7 | Breast | ~0.4 | ~0.5 | ~0.004 |
Data compiled from multiple sources.[1][6]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). PI3K inhibitors typically induce a G1 arrest, while microtubule-targeting agents cause a G2/M arrest. At higher concentrations, BKM120 induces a G2/M arrest, consistent with its off-target effect on tubulin.[3][7]
Table 5: Effect of BKM120 and Nocodazole on Cell Cycle Distribution in A2058 Cells
| Treatment | % G1 | % S | % G2/M |
| DMSO (Control) | 55 | 25 | 20 |
| BKM120 (5 µM) | 20 | 10 | 70 |
| Nocodazole (100 nM) | 15 | 5 | 80 |
Approximate values derived from published studies.[3]
Apoptosis Assays
Apoptosis, or programmed cell death, can be induced by both PI3K inhibition and microtubule disruption. Annexin V/PI staining followed by flow cytometry is a common method to quantify apoptosis.
Table 6: Induction of Apoptosis by PI3K Pathway Inhibitors
| Cell Line | Compound | Concentration | % Apoptotic Cells (Annexin V positive) |
| Leiomyosarcoma Cells | BKM120 | 10 x IC50 | ~65% |
| Leiomyosarcoma Cells | BEZ235 | 10 x IC50 | ~40% |
| Lymphoma Cells | BKM120 | IC50 | Increased apoptosis (dose- and time-dependent) |
| Lymphoma Cells | BEZ235 | IC50 | Increased apoptosis (dose- and time-dependent) |
Data compiled from multiple sources.[8][9]
Experimental Protocols
Western Blotting for p-Akt (Ser473)
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of BKM120 or control compounds for the desired time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) for normalization.[10]
-
In Vitro PI3K Kinase Assay (TR-FRET)
-
Reaction Setup:
-
Prepare a reaction buffer containing a lipid substrate (e.g., PIP2), ATP, and MgCl2.
-
Add purified recombinant PI3K enzyme to the buffer.
-
Add serial dilutions of BKM120 or control compounds.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add detection reagents for a time-resolved fluorescence resonance energy transfer (TR-FRET) readout. The signal is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with BKM120 or vehicle control for a specific duration (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Detection:
-
Analyze the soluble fraction by Western blotting using an antibody specific for the PI3K isoform of interest.
-
-
Data Analysis:
In Vitro Tubulin Polymerization Assay
-
Reaction Setup:
-
On ice, mix purified tubulin protein with a polymerization buffer containing GTP.
-
Add serial dilutions of BKM120, a positive control (e.g., nocodazole), and a vehicle control.
-
-
Polymerization:
-
Transfer the reaction mixture to a pre-warmed 96-well plate in a spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time at 37°C. The increase in absorbance corresponds to microtubule formation.
-
-
Data Analysis:
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Treat cells with BKM120, a control compound (e.g., nocodazole), or vehicle for a specified time (e.g., 24-48 hours).
-
-
Fixation and Staining:
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
-
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Western Blotting Experimental Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Tubulin Polymerization Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pan-class I PI3-kinase inhibitor BKM120 induces MEK1/2-dependent mitotic catastrophe in non-Hodgkin lymphoma leading to apoptosis or polyploidy determined by Bax/Bak and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking the Selectivity of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-Based Inhibitor PF-06447475 Against Other Known LRRK2 Inhibitors
A Comparative Guide for Researchers in Drug Discovery and Development
The development of selective kinase inhibitors is a pivotal aspect of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The compound 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine serves as a core scaffold in several potent kinase inhibitors. This guide provides a detailed comparison of the selectivity profile of PF-06447475, a prominent inhibitor featuring this scaffold that targets Leucine-Rich Repeat Kinase 2 (LRRK2), against two other well-characterized LRRK2 inhibitors: GNE-7915 and MLi-2. LRRK2 is a key therapeutic target in Parkinson's disease, and the selectivity of its inhibitors is paramount for their clinical potential.
Executive Summary
This guide presents a head-to-head comparison of the selectivity of three potent LRRK2 inhibitors. PF-06447475, built upon the this compound core, demonstrates high potency and selectivity for LRRK2. When benchmarked against GNE-7915 and MLi-2, all three compounds exhibit remarkable selectivity for LRRK2 over a broad range of other kinases. This high selectivity is a critical attribute for minimizing potential side effects in therapeutic applications. The subsequent sections provide detailed quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental frameworks.
Data Presentation: Comparative Selectivity of LRRK2 Inhibitors
The following table summarizes the inhibitory potency (IC50) of PF-06447475, GNE-7915, and MLi-2 against LRRK2 and their selectivity against a panel of other kinases. The data is compiled from various in vitro kinase assays.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Selectivity Profile Highlights |
| PF-06447475 | LRRK2 | 3 | Highly selective. In a panel of 442 kinases, minimal off-target activity was observed at 1 µM. |
| LRRK2 (G2019S) | 11 | Potent against the common pathogenic mutant. | |
| GNE-7915 | LRRK2 | 9 (Ki = 1 nM) | Highly selective. In a panel of 187 kinases, only TTK was inhibited by >50% at 100 nM. In a KinomeScan of 392 kinases, only LRRK2, TTK, and ALK showed >65% probe displacement.[1][2] |
| MLi-2 | LRRK2 | 0.76 | Exceptionally selective. Greater than 295-fold selectivity over a panel of 308 kinases.[3][4][5] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation of selectivity data. Below is a representative protocol for an in vitro LRRK2 kinase inhibition assay, synthesized from established methodologies.
In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2.
1. Materials and Reagents:
-
Recombinant human LRRK2 (wild-type or mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-33P]ATP (radiolabeled)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compounds (e.g., PF-06447475) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation cocktail and counter
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound dilutions (final DMSO concentration ≤1%), and recombinant LRRK2 enzyme.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated MBP.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
The radioactivity counts are proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Kinase Selectivity Profiling.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Reproducibility of Experimental Results with 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reproducible experimental data is a cornerstone of scientific advancement, particularly in the competitive landscape of drug discovery. The 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine scaffold has emerged as a privileged structure in the development of kinase inhibitors, most notably targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a frequent driver in various cancers, making inhibitors of this pathway a critical area of research.
This guide provides a comparative analysis of experimental results for kinase inhibitors containing the this compound core, with a focus on the challenges and best practices for ensuring the reproducibility of these findings across different laboratories. We will use Gedatolisib (PF-05212384) , a dual PI3K/mTOR inhibitor featuring this core structure, as our primary example and compare its performance with Alpelisib (BYL719) , a well-characterized, isoform-selective PI3Kα inhibitor.
Comparative Efficacy: A Look at the In Vitro Data
The half-maximal inhibitory concentration (IC50) is a standard metric for the potency of a drug. However, direct comparison of IC50 values between different studies can be misleading due to variations in experimental conditions. Factors such as ATP concentration, enzyme and substrate sources, and assay format can significantly influence the outcome. The following table summarizes publicly available IC50 data for Gedatolisib and Alpelisib against key kinases in the PI3K/Akt/mTOR pathway.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Gedatolisib (PF-05212384) | PI3Kα (p110α) | 0.4 | Cell-free biochemical assay | [1][2] |
| PI3Kβ (p110β) | 6 | Cell-free biochemical assay | [2] | |
| PI3Kγ (p110γ) | 5.4 | Cell-free biochemical assay | [1] | |
| PI3Kδ (p110δ) | 8 | Cell-free biochemical assay | [2] | |
| mTOR | 1.6 | Cell-free biochemical assay | [1] | |
| Alpelisib (BYL719) | PI3Kα (p110α) | 5 | Cell-free assay | [3][4] |
| PI3Kβ (p110β) | 1200 | In vitro biochemical assay | [4] | |
| PI3Kγ (p110γ) | 250 | In vitro biochemical assay | [5] | |
| PI3Kδ (p110δ) | 290 | In vitro biochemical assay | [5] | |
| mTOR | - | Not reported to be a primary target |
Note: The presented IC50 values are compiled from different sources and should be interpreted with caution. For direct and reproducible comparisons, it is imperative that compounds are tested side-by-side under identical, standardized assay conditions.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and the points of inhibition for Gedatolisib and Alpelisib.
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Protocols for Reproducible Results
To facilitate cross-laboratory comparison and ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used to characterize PI3K/mTOR inhibitors.
Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate (e.g., PIP2 for PI3K, GFP-4E-BP1 for mTOR)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., Gedatolisib) serially diluted in DMSO
-
Detection reagents: Europium or Terbium-labeled antibody specific for the phosphorylated substrate and an acceptor fluorophore (e.g., Allophycocyanin-conjugated streptavidin for biotinylated substrates, or the GFP tag on the substrate)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Plating: Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: a. Prepare a kinase/substrate solution in assay buffer. b. Add 5 µL of the kinase/substrate solution to each well. c. Prepare an ATP solution in assay buffer. d. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at room temperature for a pre-determined time (e.g., 60 minutes), optimized for linear substrate phosphorylation.
-
Detection: a. Prepare a detection solution containing the TR-FRET antibody pair in a suitable detection buffer. b. Add 10 µL of the detection solution to each well to stop the kinase reaction.
-
Final Incubation: Incubate the plate at room temperature for 60-120 minutes to allow for the development of the detection signal.
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percent inhibition, derived from the TR-FRET ratio, against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Cell Viability (MTT Assay)
This protocol outlines a method for assessing the effect of a kinase inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Test compound (e.g., Gedatolisib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the cells with the compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Cell-Based Assay: Target Engagement (Western Blot for p-Akt)
This protocol describes the detection of phosphorylated Akt (a downstream marker of PI3K activity) in cell lysates by Western blot to confirm target engagement of the inhibitor.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., Gedatolisib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
-
Standard Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate the membrane with the primary anti-p-Akt (Ser473) antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Akt antibody to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-Akt.
Experimental and Logical Workflows
To ensure a systematic and reproducible approach to inhibitor characterization, a well-defined workflow is crucial.
Caption: A generalized workflow for kinase inhibitor characterization.
Conclusion
The reproducibility of experimental results for kinase inhibitors, including those based on the this compound scaffold, is fundamental for advancing drug discovery. As demonstrated by the comparison of Gedatolisib and Alpelisib, variations in reported IC50 values highlight the critical need for standardized assay conditions. By adhering to detailed and consistent experimental protocols, such as those outlined in this guide, researchers can generate more reliable and comparable data. This commitment to rigor will ultimately accelerate the development of novel and effective targeted therapies for diseases like cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. med.upenn.edu [med.upenn.edu]
A Comparative Guide to LRRK2 Kinase Inhibitors: In Vitro to In Vivo Correlation of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine, also known as PF-06447475, with other well-characterized LRRK2 inhibitors, GNE-7915 and MLi-2. The focus is on the in vitro to in vivo correlation of their activity, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to LRRK2 and its Inhibition
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). These mutations often lead to increased kinase activity of the LRRK2 protein, making it a key therapeutic target. LRRK2 kinase inhibitors are being developed with the aim of slowing the progression of PD by mitigating the downstream pathological effects of LRRK2 hyperactivation.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for PF-06447475 and its key alternatives, providing a clear comparison of their in vitro potency, selectivity, and in vivo efficacy in preclinical models of Parkinson's disease.
Table 1: In Vitro Activity of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| PF-06447475 | LRRK2 (Wild-Type) | 3 | Biochemical | [1][2] |
| LRRK2 (G2019S Mutant) | 11 | Biochemical | [3] | |
| LRRK2 (Cellular) | <10 | Cellular (Raw264.7) | [3] | |
| GNE-7915 | LRRK2 | 9 | Biochemical | [4] |
| MLi-2 | LRRK2 | 0.76 | Biochemical | [5][6] |
| LRRK2 (Cellular) | 1.4 | Cellular | [5][6] |
Table 2: In Vivo Activity of LRRK2 Inhibitors in Preclinical Models
| Compound | Animal Model | Dose and Administration | Key In Vivo Readouts | Efficacy | Reference |
| PF-06447475 | Rat (α-synuclein overexpression) | 30 mg/kg, oral | Reduced pS935-LRRK2 | Attenuated dopaminergic neuron loss and neuroinflammation | [7] |
| Mouse (Spinal Cord Injury) | 5 and 10 mg/kg, i.p. | Reduced pS935-LRRK2 | Reduced tissue injury and inflammation | [8] | |
| GNE-7915 | Mouse (LRRK2 R1441G mutant) | 100 mg/kg, s.c. | Reduced pThr73-Rab10 and pSer106-Rab12 | Reduced striatal α-synuclein oligomers | [9][10] |
| MLi-2 | Mouse (α-synuclein PFF) | Chronic administration | Reduced pS935-LRRK2 | No significant improvement in motor performance or reduction in α-synuclein pathology | [11][12][13] |
| Mouse (G2019S KI) | 10 and 60 mg/kg/day in-diet | Reduced pS1292 and pS935 LRRK2, and pS106 Rab12 | Reverted alterations in endolysosomal and mitochondrial proteins | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro LRRK2 Kinase Assay
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2.
-
Reagents and Materials : Recombinant human LRRK2 protein (wild-type or mutant), kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 2 mM DTT, 10 mM MgCl2), ATP, a suitable LRRK2 substrate (e.g., LRRKtide peptide), and the test compound.
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the recombinant LRRK2 enzyme, the substrate, and the diluted test compound to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP (e.g., at a concentration close to the Km for LRRK2).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
-
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Preclinical Models of Parkinson's Disease
1. MPTP-Induced Mouse Model of Parkinson's Disease [15][16][17][18][19]
This model is widely used to study the neuroprotective effects of drugs against dopamine neuron loss.
-
Animals : C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration :
-
Acute regimen : Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose of 10-20 mg/kg, four times at 2-hour intervals.
-
Subacute regimen : Administer MPTP at 20-30 mg/kg once daily for 5 consecutive days.
-
-
Test Compound Administration : The LRRK2 inhibitor is typically administered orally or via i.p. injection, starting before or shortly after the first MPTP injection and continuing for a specified duration.
-
Behavioral Assessment : Motor function can be assessed using tests such as the rotarod, pole test, and open field test.
-
Post-mortem Analysis :
-
Measure striatal dopamine levels using high-performance liquid chromatography (HPLC).
-
Quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) using immunohistochemistry to assess dopaminergic neuron survival.
-
2. Alpha-Synuclein Pre-formed Fibril (PFF) Model [20][21][22][23][24]
This model recapitulates the formation of Lewy body-like inclusions, a key pathological hallmark of PD.
-
PFF Preparation : Generate alpha-synuclein pre-formed fibrils from recombinant monomeric alpha-synuclein through incubation and agitation. Sonicate the fibrils to create smaller, more pathogenic seeds.
-
Stereotactic Injection : Inject the alpha-synuclein PFFs unilaterally into the striatum or substantia nigra of mice or rats.
-
Test Compound Administration : Administer the LRRK2 inhibitor systemically (e.g., oral gavage, i.p. injection) for a defined period following PFF injection.
-
Behavioral Analysis : Evaluate motor and cognitive deficits using relevant behavioral tests.
-
Histological and Biochemical Analysis :
-
Assess the extent of alpha-synuclein pathology by immunostaining for phosphorylated alpha-synuclein (pS129).
-
Quantify the loss of TH-positive neurons in the SNpc.
-
Measure levels of LRRK2 target engagement biomarkers such as pS935-LRRK2 in brain tissue lysates via Western blotting.
-
Mandatory Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and points of intervention.
Experimental Workflow for In Vitro to In Vivo Correlation
Caption: IVIVC experimental workflow for LRRK2 inhibitors.
References
- 1. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. modelorg.com [modelorg.com]
- 16. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. michaeljfox.org [michaeljfox.org]
Safety Operating Guide
Navigating the Disposal of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine, a heterocyclic compound commonly used in pharmaceutical research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
Hazard Profile and Classification
General quantitative data for consideration in waste profiling is summarized in the table below. Note that these values are for related compounds and should be used as a general guideline.
| Parameter | Typical Value/Range for Related Compounds | Source |
| Acute Toxicity (Oral LD50, Rat) | Varies, handle with care | General SDS for related compounds |
| pH | Neutral (adjust if necessary for disposal) | General laboratory chemical guidelines |
| Flash Point | Not specified, assume flammable potential | General laboratory chemical guidelines |
Experimental Protocols for Waste Neutralization (General Guidance)
Neutralization of chemical waste should only be performed by trained personnel and in a controlled environment, such as a chemical fume hood. Given the limited specific data for this compound, direct neutralization is not recommended without a thorough risk assessment. The primary disposal method should be through a licensed waste disposal service.
However, for general understanding, a typical acid/base neutralization protocol involves:
-
Diluting the acidic or basic waste in a large volume of cold water in a suitable container.
-
Slowly adding a neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric acid for bases) while stirring continuously.
-
Monitoring the pH with a calibrated pH meter until it is within the neutral range (typically 6-8).
-
Allowing the solution to cool to room temperature before packaging for disposal.
It is crucial to re-emphasize that this is a general procedure and may not be suitable for this specific compound. Professional consultation is advised.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Plan
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Waste Collection:
-
Collect waste this compound at the point of generation in a designated, properly labeled, and chemically compatible container.[4]
-
The container must be in good condition, with a secure, leak-proof lid.[3][4]
-
For liquid waste, use the original packaging if possible, or an appropriate UN-labeled container.[5]
-
-
Labeling:
-
Segregation:
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Ensure the storage area is secure and access is limited to authorized personnel.
-
-
Disposal:
-
The recommended method of disposal for this class of compound is through a licensed and reputable professional waste disposal service.[8]
-
The service will typically transport the waste for incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal. This is a requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[4]
-
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always refer to your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. gmpsop.com [gmpsop.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
